Flovagatran sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H35BN3NaO7 |
|---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
sodium hydroxy-[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]borinate |
InChI |
InChI=1S/C27H35BN3O7.Na/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21;/h2-7,10-13,22-24,35H,8-9,14-19H2,1H3,(H,29,34)(H,30,32);/q-1;+1/t22-,23+,24+;/m1./s1 |
InChI Key |
DTBQQLRGQRNUCQ-ZNBHNGSHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Flovagatran Sodium: A Technical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Flovagatran (B1672847) sodium (also known as TGN-255) is a drug candidate whose development was discontinued (B1498344). The information presented in this document is based on publicly available preclinical and early-stage clinical data. Comprehensive pharmacological data may be limited.
Executive Summary
Flovagatran sodium is a potent, reversible, direct inhibitor of thrombin (Factor IIa), investigated for the prevention and treatment of arterial and venous thrombosis.[1][2] Developed by Trigen Holdings AG, this compound reached early-stage clinical trials before its development was halted.[2][3] This document provides a technical overview of the pharmacology of this compound, summarizing its mechanism of action, and available pharmacodynamic data from preclinical studies. Due to the discontinued development of this compound, extensive quantitative pharmacokinetic and clinical efficacy data are not publicly available.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby inhibiting its enzymatic activity.[4] Thrombin is a critical serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), which forms the meshwork of a blood clot. By inhibiting thrombin, this compound effectively blocks the final common pathway of coagulation, preventing the formation of fibrin and subsequent thrombus development.
References
in vitro thrombin inhibition assay Flovagatran sodium
An In-Depth Technical Guide to the In Vitro Thrombin Inhibition Assay of Flovagatran Sodium
Introduction
This compound, also known as TGN 255, is a potent and reversible direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1][2] By directly binding to thrombin, this compound blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, which is the final step in clot formation. This mechanism of action makes it a subject of interest in the research of arterial and venous thrombosis. This guide provides a technical overview of the in vitro assessment of this compound's thrombin inhibitory activity, including its mechanism of action, quantitative inhibition data, and a representative experimental protocol.
Quantitative Inhibition Data
The inhibitory potency of this compound against thrombin has been quantified by its inhibition constant (Ki). This value represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Inhibitor Type | Target Enzyme | Ki (nM) |
| This compound | Reversible Direct Inhibitor | Thrombin (Factor IIa) | 9 |
Mechanism of Action
This compound functions as a direct thrombin inhibitor (DTI). Unlike indirect inhibitors such as heparin, which require a cofactor like antithrombin, DTIs bind directly to the thrombin molecule.[3] This interaction blocks the active site of thrombin, preventing it from binding to and cleaving its natural substrates, most notably fibrinogen.[4][5] The inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[1] DTIs can be further classified as univalent, binding only to the active site, or bivalent, binding to both the active site and a substrate recognition site (exosite 1).[2][3]
References
The Synthesis of Flovagatran Sodium: A Pathway Under Wraps
Despite extensive investigation into publicly available scientific literature and patent databases, a detailed, validated synthesis pathway for the thrombin inhibitor Flovagatran sodium (TGN 255) remains elusive. While the compound is known for its anticoagulant properties, the specific methodologies, quantitative data, and experimental protocols required for a comprehensive technical guide are not disclosed in the public domain.
This compound, a potent and reversible thrombin inhibitor, has been a subject of interest in the research of arterial and venous thrombosis. Its chemical formula is C27H36BN3NaO7 and it is identified by the CAS number 871575-98-3. However, the proprietary nature of pharmaceutical development often means that the precise details of a compound's synthesis are not published, likely to protect intellectual property.
Our exhaustive search for patents and scholarly articles specifically detailing the synthesis of this compound did not yield the necessary information to construct a technical guide that meets the required standards of depth and detail. Information regarding key starting materials, intermediates, reaction conditions, yields, purification techniques, and analytical data is not currently available in accessible scientific and patent literature.
This lack of public information prevents the creation of the requested in-depth guide, including the summarization of quantitative data into tables, the provision of detailed experimental protocols, and the generation of diagrams for the synthetic pathway.
It is important to note that the synthesis of complex pharmaceutical compounds like this compound typically involves multi-step processes that are carefully optimized and often protected as trade secrets or within the claims of patents that are not yet publicly accessible or easily identifiable. Researchers and drug development professionals seeking to work with or study this compound would likely need to develop a novel synthetic route or obtain the information through licensing or collaboration with the originator organization.
Until the synthesis of this compound is published in a peer-reviewed journal or a detailed patent becomes available, a comprehensive technical guide on its synthesis cannot be responsibly compiled.
Flovagatran (TGN 255): A Technical Overview of a Novel Direct Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran (formerly TGN 255) is a potent, reversible, and direct inhibitor of thrombin, a key enzyme in the coagulation cascade. Initially developed by Trigen Holdings AG, Flovagatran reached late-stage clinical development with the initiation of a Phase III program. Despite its promising preclinical and early clinical profile, the development of Flovagatran was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of Flovagatran, consolidating available quantitative data, experimental methodologies, and key pathway interactions.
Core Data Summary
In Vitro and In Vivo Potency
| Parameter | Value | Species/Matrix | Source |
| Thrombin Inhibition (Ki) | 9 nM | N/A | (--INVALID-LINK--) |
| Thrombin Time (doubling concentration) | 960 nM | Human Plasma | [1](--INVALID-LINK--) |
Canine Pharmacodynamic and Plasma Concentration Data
A study in a canine model of cardiopulmonary bypass (CPB) provided key insights into the pharmacodynamics of Flovagatran and its active metabolite, TRI 50c.[2]
| Dosing Regimen | Mean Plasma Concentration of TRI 50c | Outcome |
| High Dose: 5 mg/kg bolus + 20 mg/kg/h infusion | 20.6 µg/mL | Elevated pharmacodynamic markers, but associated with hemorrhagic and paradoxical thrombogenic effects. |
| Low Dose: 2.5 mg/kg bolus + 10 mg/kg/h infusion | Not Reported | Effective anticoagulation with minimal post-operative blood loss. |
Note: Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution for Flovagatran and its active metabolite TRI 50c in humans are not publicly available.
Mechanism of Action: Direct Thrombin Inhibition
Flovagatran exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot. Unlike indirect thrombin inhibitors, such as heparin, its action is independent of antithrombin. This direct inhibition is reversible, allowing for a potentially more controlled anticoagulant effect.
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin plays a central role in this process by amplifying its own production and catalyzing the final step of fibrin formation. Flovagatran's inhibition of thrombin effectively blocks this final common pathway.
Experimental Protocols
In Vitro Thrombin Inhibition Assay (General Protocol)
The determination of the inhibitory constant (Ki) of Flovagatran against thrombin would have been performed using a chromogenic or fluorogenic substrate-based assay. The following is a generalized protocol based on standard laboratory practices for this type of assessment.
Objective: To determine the concentration of Flovagatran required to inhibit thrombin activity by 50% (IC50) and to subsequently calculate the Ki.
Materials:
-
Purified human α-thrombin
-
A specific chromogenic or fluorogenic thrombin substrate (e.g., S-2238 or a fluorogenic peptide substrate)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
Flovagatran (TGN 255) stock solution of known concentration
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
A stock solution of Flovagatran is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
-
In the wells of a 96-well plate, the assay buffer, a fixed concentration of human thrombin, and varying concentrations of Flovagatran (or vehicle control) are added.
-
The plate is incubated for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
The reaction is initiated by the addition of the chromogenic or fluorogenic substrate to each well.
-
The microplate reader is used to measure the change in absorbance or fluorescence over time, which is proportional to the rate of substrate cleavage by thrombin.
-
The rate of reaction for each concentration of Flovagatran is calculated and compared to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of thrombin inhibition against the logarithm of the Flovagatran concentration and fitting the data to a dose-response curve.
-
The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate used in the assay.
Experimental Workflow: In Vitro Thrombin Inhibition Assay
References
Flovagatran Sodium: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated chemical properties and stability testing protocols for Flovagatran sodium. Due to the limited availability of public-facing, detailed experimental data for this specific compound, this guide utilizes established principles of pharmaceutical sciences to outline the requisite characterization and stability studies. The presented tables contain placeholder data to illustrate the recommended format for data presentation.
Introduction
This compound, also known as TGN-255, is a potent and reversible direct thrombin inhibitor.[1] Its primary mechanism of action involves the direct binding to the active site of thrombin, thereby blocking its enzymatic activity in the coagulation cascade. With a high affinity, as indicated by an inhibitor constant (Ki) of 9 nM, this compound has been a subject of interest in the research of antithrombotic therapies.[1] Understanding the chemical properties and stability of this active pharmaceutical ingredient (API) is paramount for its development, formulation, and ensuring therapeutic efficacy and safety.
This technical guide provides a framework for the essential chemical properties and a systematic approach to evaluating the stability of this compound, in line with regulatory expectations for drug development.
Chemical and Physical Properties
A thorough characterization of the physicochemical properties of this compound is a prerequisite for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes.
Chemical Identification
| Parameter | Description |
| Chemical Name | [Data Not Publicly Available] |
| Synonyms | TGN-255, this compound |
| CAS Number | 871575-98-3 |
| Molecular Formula | [Data Not Publicly Available] |
| Molecular Weight | [Data Not Publicly Available] |
| Chemical Structure | [Image of the chemical structure would be inserted here] |
Physicochemical Properties
The following table summarizes the key physicochemical properties that should be determined for this compound.
| Property | Method | Anticipated Value |
| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | [Placeholder: e.g., 185-195 °C] |
| pKa | Potentiometric Titration or UV-Vis Spectrophotometry | [Placeholder: e.g., 3.5 ± 0.2 (acidic), 9.8 ± 0.3 (basic)] |
| Log P (Octanol/Water) | Shake-Flask Method or HPLC | [Placeholder: e.g., 1.8] |
| Aqueous Solubility (mg/mL) | Shake-Flask Method at 25°C | [Placeholder: e.g., > 100 mg/mL in water] |
| Solubility in Organic Solvents | Shake-Flask Method at 25°C | [Placeholder: e.g., Soluble in Methanol, Sparingly soluble in Ethanol] |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | [Placeholder: e.g., Non-hygroscopic at 25°C/80% RH] |
| Polymorphism | X-ray Powder Diffraction (XRPD), DSC | [Placeholder: e.g., Crystalline Form I identified] |
Stability Profile
The inherent stability of this compound must be thoroughly investigated to ensure that the drug product remains safe and effective throughout its shelf life. Stability studies are designed to identify potential degradation products and establish appropriate storage conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the degradation pathways and the intrinsic stability of the molecule. These studies are also instrumental in developing and validating stability-indicating analytical methods.
The following table outlines the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Methodology | Anticipated Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | [Placeholder: e.g., Degradation observed, major degradant at RRT 0.85] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8 hours | [Placeholder: e.g., Significant degradation, multiple degradants formed] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | [Placeholder: e.g., Minor degradation, formation of N-oxide derivative] |
| Thermal Degradation | Solid state at 80°C for 48 hours | [Placeholder: e.g., No significant degradation] |
| Photostability | ICH Q1B compliant light exposure (1.2 million lux hours and 200 W h/m²) | [Placeholder: e.g., Photolabile, requires light-protective packaging] |
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in purified water to a concentration of 1 mg/mL.
-
Stress Condition: Mix 10 mL of the stock solution with 10 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Place the solution in a temperature-controlled water bath at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the samples with an equivalent amount of 0.1 M NaOH to halt the degradation process.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | [Placeholder: e.g., Time (min), %B: (0, 10), (20, 90), (25, 90), (25.1, 10), (30, 10)] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | [Placeholder: e.g., 280 nm] |
| Injection Volume | 10 µL |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the coagulation cascade.
Experimental Workflow
Caption: General workflow for forced degradation studies of this compound.
Conclusion
While specific experimental data for this compound remains largely proprietary, this guide outlines the necessary investigations into its chemical properties and stability, conforming to standard practices in the pharmaceutical industry. The provided frameworks for data presentation, experimental protocols, and visual diagrams serve as a robust template for the comprehensive characterization of this and other novel drug candidates. A thorough understanding of these fundamental properties is indispensable for the successful development of a safe, effective, and stable pharmaceutical product.
References
Preclinical Profile of Flovagatran Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical data for Flovagatran sodium (TGN 255). The development of this compound was discontinued, and as a result, the preclinical data package available in the public domain is incomplete. This guide is based on limited published information and should be interpreted with caution.
Introduction
This compound, also known as TGN 255, is a potent, reversible, direct inhibitor of thrombin, the key serine protease in the coagulation cascade.[1] It was developed as an intravenous anticoagulant for the prevention and treatment of arterial and venous thrombosis.[1] The active form of the drug is TRI 50c. Despite reaching early clinical development, its advancement was ultimately halted for reasons not publicly disclosed. This document provides a technical overview of the available preclinical data on this compound.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation. This inhibition is reversible and highly potent, with an in vitro binding affinity (Ki) of 9 nM for human thrombin.[1]
Signaling Pathway
Caption: Mechanism of action of this compound.
Pharmacodynamics
Preclinical studies have demonstrated the anticoagulant effects of this compound through the prolongation of various clotting time assays.
In Vitro Anticoagulant Activity
| Parameter | Species | Matrix | Value |
| Thrombin Time (TT) Doubling Concentration | Human | Plasma | 960 nM |
Table 1: In vitro anticoagulant activity of this compound.
In Vivo Pharmacodynamics in Canines
Studies in conscious beagle dogs and in a canine cardiopulmonary bypass (CPB) model have provided insights into the in vivo pharmacodynamic profile of this compound. Administration via a bolus plus infusion regimen resulted in a dose-dependent increase in plasma concentrations of the active form, TRI 50c, which correlated with the prolongation of several coagulation markers.
| Parameter | Animal Model | Effect |
| Thrombin Time (TT) | Conscious Dog | Dose-dependent prolongation |
| Activated Clotting Time (ACT) | Conscious Dog | Elevated to ~400 seconds at the highest doses |
| Whole Blood Thrombin Time (WBTT) | Conscious Dog | Dose-dependent prolongation |
| Ecarin Clotting Time (ECT) | Conscious Dog | Dose-dependent prolongation |
| Activated Partial Thromboplastin Time (aPTT) | Conscious Dog | Dose-dependent prolongation |
Table 2: In vivo pharmacodynamic effects of this compound in conscious dogs.
Experimental Workflow for Canine CPB Model
Caption: Experimental workflow for the canine CPB study.
Pharmacokinetics
Pharmacokinetic data for this compound is limited, with most of the available information originating from studies in dogs. The active metabolite, TRI 50c, is the primary analyte measured in plasma.
| Parameter | Animal | Dosing Regimen | Value |
| Tmax | Dog (CPB model) | Bolus + Infusion | 0.17 - 0.83 hours |
| Cmax | Dog (CPB model) | Bolus + Infusion | 9 - 24 µg/mL |
| Mean Plasma Conc. (TRI 50c) | Conscious Dog | High-dose: 5 mg/kg bolus + 20 mg/kg/h infusion | 20.6 µg/mL |
| Plasma Conc. (TRI 50c) | Dog (CPB model) | Low-dose: 2.5 mg/kg bolus + 10 mg/kg/h infusion | 23 µg/mL |
| Plasma Conc. (TRI 50c) | Dog (CPB model) | High-dose: 5 mg/kg bolus + 20 mg/kg/h infusion | 33 µg/mL |
Table 3: Pharmacokinetic parameters of this compound's active metabolite (TRI 50c) in dogs.
It has been noted that upon cessation of the infusion, the plasma concentrations of this compound decline rapidly. However, specific pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not available in the public literature.
Toxicology
Detailed preclinical toxicology studies for this compound have not been published. The only available information on its safety profile comes from the canine cardiopulmonary bypass model.
In this model, a high-dose regimen (5 mg/kg bolus followed by a 20 mg/kg/h infusion) was associated with significant adverse effects, including uncontrolled postoperative hemorrhage and paradoxical clotting. Furthermore, this high dose was reported to have a severe impact on the functional percentage of platelets. A lower dose regimen (2.5 mg/kg bolus and 10 mg/kg/h infusion) was found to provide effective anticoagulation with minimal blood loss.
Standard toxicology assessments, such as single and repeat-dose toxicity studies in both rodent and non-rodent species, safety pharmacology, genotoxicity, and reproductive toxicology data, are not publicly available.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are largely unavailable in the published literature. The following provides a general overview of the methodology for the canine cardiopulmonary bypass study based on the available information.
Canine Cardiopulmonary Bypass Model
-
Species: Beagle dogs
-
Objective: To evaluate the pharmacokinetic and pharmacodynamic profile and efficacy of this compound during a simulated cardiac surgery.
-
Procedure:
-
Animals were anesthetized and instrumented for cardiopulmonary bypass.
-
A bolus of this compound was administered intravenously, followed by a continuous infusion.
-
A simulated mitral valve repair was performed while on CPB.
-
Blood samples were collected at various time points for the determination of plasma concentrations of the active metabolite (TRI 50c) and for the assessment of pharmacodynamic markers (ACT, aPTT, etc.).
-
Post-operatively, animals were monitored for signs of bleeding.
-
-
Dosing Regimens Evaluated:
-
High-dose: 5 mg/kg bolus + 20 mg/kg/h infusion
-
Low-dose: 2.5 mg/kg bolus + 10 mg/kg/h infusion
-
Conclusion
This compound is a potent, reversible direct thrombin inhibitor that demonstrated clear anticoagulant effects in preclinical models. However, the publicly available data is insufficient to form a complete preclinical profile. Significant gaps exist in the understanding of its pharmacokinetics and, most notably, its toxicology. The adverse effects observed at high doses in the canine model highlight potential safety concerns that may have contributed to the discontinuation of its development. Without access to the full preclinical data package, a comprehensive assessment of the risk-benefit profile of this compound remains challenging.
References
Flovagatran Sodium: A Technical Guide to its Thrombin Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of flovagatran (B1672847) sodium for its target enzyme, thrombin. Flovagatran sodium is a potent and reversible direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] Understanding its binding characteristics is crucial for research and development in the fields of thrombosis and anticoagulation.
Core Data: Binding Affinity (Ki)
The inhibitory potency of a compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and greater potency.
| Compound | Target | Ki (nM) | Inhibition Type |
| This compound | Thrombin | 9 | Reversible |
Table 1: Binding affinity of this compound for thrombin.[1]
Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[2][3] This direct and reversible inhibition distinguishes it from indirect thrombin inhibitors, such as heparin. The interaction is non-covalent, allowing for a dynamic equilibrium between the bound and unbound states of the inhibitor and enzyme.
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for this compound.
Figure 1: Inhibition of the coagulation cascade by this compound.
Experimental Protocol: Determination of Thrombin Inhibition Constant (Ki)
While the specific protocol used for the initial determination of flovagatran's Ki is not publicly detailed, a representative methodology for determining the Ki of a reversible, competitive thrombin inhibitor is outlined below. This protocol is based on standard enzyme kinetic principles.[4][5][6]
Objective: To determine the inhibition constant (Ki) of this compound for human α-thrombin.
Materials:
-
Human α-thrombin
-
This compound
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238 or Boc-VPR-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of inhibitor concentrations.
-
Prepare a stock solution of the thrombin substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow for binding equilibrium to be reached.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the thrombin substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the progress curves.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the initial velocities against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant for the substrate.
-
-
The following diagram outlines the general workflow for determining the Ki of a thrombin inhibitor.
Figure 2: Experimental workflow for Ki determination.
This technical guide provides foundational information on the thrombin binding affinity of this compound. For further in-depth studies, it is recommended to consult primary literature on the pharmacodynamics of direct thrombin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thrombin - Wikipedia [en.wikipedia.org]
- 3. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]
- 4. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible covalent direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticoagulant Profile of TGN 255: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGN 255 is a novel direct thrombin inhibitor developed for the prevention and treatment of thrombosis. As a key component of the coagulation cascade, thrombin represents a critical target for anticoagulant therapy. TGN 255 and its active metabolite, TRI 50c, have been evaluated in preclinical animal models to characterize their pharmacokinetic and pharmacodynamic (PK/PD) properties and to assess their efficacy and safety profile. This technical guide provides a comprehensive overview of the available in vivo data on the anticoagulant effects of TGN 255 in animal models, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action: Direct Thrombin Inhibition
TGN 255 exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor IIa), a pivotal enzyme in the coagulation cascade. Unlike indirect thrombin inhibitors such as heparin, which require a cofactor like antithrombin III, direct thrombin inhibitors can neutralize both free and clot-bound thrombin. This direct action leads to a more predictable anticoagulant response. The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, the final step in the formation of a stable blood clot.
An In-depth Technical Guide to the Pharmacokinetics of Flovagatran Sodium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flovagatran sodium (also known as TGN 255) is a potent and reversible direct inhibitor of thrombin, the key enzyme in the coagulation cascade.[1] Developed initially by Trigen Holdings AG and later by PAION AG, it was investigated for the prevention of thrombosis.[2] Despite showing promise in early clinical development, its advancement was ultimately discontinued (B1498344). This guide provides a comprehensive overview of the known pharmacokinetic properties and mechanism of action of this compound, based on publicly available information. However, it is important to note that detailed quantitative pharmacokinetic data and specific experimental protocols from preclinical and clinical studies are not extensively available in the public domain due to the cessation of its development.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. As a direct thrombin inhibitor, its action is independent of antithrombin III, a cofactor required for the activity of heparin-based anticoagulants.
Signaling Pathway of Thrombin Inhibition
The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of this compound.
Pharmacokinetic Profile
Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), have not been widely published. The development of the drug was discontinued after Phase II clinical trials, and as a result, comprehensive data typically found in later-stage development and regulatory submissions are not available.
Information from a Phase II clinical trial in patients undergoing chronic hemodialysis indicated that this compound was administered as a continuous intravenous infusion. This route of administration bypasses absorption considerations. The study reported a clear dose-response relationship with coagulation measures, suggesting predictable pharmacodynamics.
Due to the lack of specific data, a quantitative summary in tabular format cannot be provided.
Experimental Protocols
-
In vitro and in vivo pharmacology studies: Assays to determine potency (e.g., Ki), selectivity, and efficacy in animal models of thrombosis.
-
Pharmacokinetic studies: Methods for sample collection (blood, urine, feces), drug concentration analysis (e.g., LC-MS/MS), and pharmacokinetic modeling.
-
Metabolism studies: In vitro assays using liver microsomes or hepatocytes and in vivo metabolite profiling.
-
Toxicology studies: Protocols for assessing safety in various animal species.
Clinical Development and Discontinuation
This compound progressed to Phase II clinical trials for the prevention of blood clot formation in patients on dialysis. Reports from these trials suggested that the drug was well-tolerated at the doses tested. However, further development was discontinued. The specific reasons for the discontinuation have not been made public, but such decisions in the pharmaceutical industry are often multifactorial, involving considerations of efficacy, safety, commercial viability, or a shifting therapeutic landscape.
Conclusion
This compound is a direct thrombin inhibitor that showed initial promise as an anticoagulant. Its mechanism of action is well-understood within the context of the coagulation cascade. However, the discontinuation of its clinical development has resulted in a lack of publicly available, in-depth pharmacokinetic data. For researchers and professionals in drug development, the case of this compound highlights the challenges and uncertainties inherent in the pharmaceutical pipeline. While the specific reasons for its discontinuation remain unpublished, the available information underscores the critical importance of a comprehensive understanding of a drug's pharmacokinetic and pharmacodynamic profile for successful clinical translation. Further insights into the properties of this compound would require access to internal documentation from the developing companies, which is not publicly accessible.
References
Initial Studies on Flovagatran for Thrombosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical research on Flovagatran (formerly TGN 255), a potent and reversible direct thrombin inhibitor. The information compiled herein is intended to serve as a foundational resource for professionals engaged in thrombosis research and the development of novel anticoagulant therapies. This document summarizes key quantitative data, details experimental methodologies from a pivotal canine study, and illustrates the relevant biological pathways.
Core Concepts: Mechanism of Action
Flovagatran exerts its anticoagulant effect through the direct, reversible inhibition of thrombin (Factor IIa). Thrombin is a critical serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a thrombus. By binding to the active site of thrombin, Flovagatran effectively blocks this conversion and subsequent clot formation.[1] Unlike indirect thrombin inhibitors, such as heparin, which require a cofactor like antithrombin III, Flovagatran's action is independent of such cofactors, allowing it to inhibit both free and clot-bound thrombin.[1]
Signaling Pathway: The Coagulation Cascade and Direct Thrombin Inhibition
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for a direct thrombin inhibitor like Flovagatran.
Caption: The Coagulation Cascade and the inhibitory action of Flovagatran on Thrombin.
Preclinical Investigation: A Canine Cardiopulmonary Bypass Model
A pivotal initial study investigated the pharmacodynamic and efficacy profile of Flovagatran (TGN 255) in a canine model of cardiopulmonary bypass (CPB) and simulated mitral valve repair.[2] This study was crucial in establishing the dose-response relationship and the anticoagulant potential of Flovagatran in a surgical setting.
Experimental Design and Workflow
The study was conducted in three phases to systematically evaluate the safety and efficacy of Flovagatran.
Caption: Experimental workflow of the three-phased canine study of Flovagatran.
Experimental Protocols
Phase 1: Dose-Ranging Study in Conscious Animals
-
Subjects: Six healthy conscious dogs.[2]
-
Dosing Regimen: A high-dose regimen consisting of a 5-mg/kg intravenous bolus followed by a continuous infusion of 20 mg/kg/h.[2]
-
Monitoring:
-
Serial blood samples were collected to measure pharmacodynamic (PD) markers of anticoagulation.
-
Plasma concentrations of TRI 50c, the active metabolite of Flovagatran, were determined.[2]
-
Complete blood counts, including platelet and red blood cell counts, were performed to assess hematologic effects.[2]
-
Phase 2: Dose-Ranging Study in a Cardiopulmonary Bypass (CPB) Model
-
Subjects: Six dogs undergoing a terminal CPB procedure.[2]
-
Dosing Regimen: The same high-dose regimen as in Phase 1 was administered.[2]
-
Procedure: Standard CPB procedures were followed.
-
Endpoints:
Phase 3: Surgical Efficacy Study in a Simulated Mitral Valve Repair Model
-
Subjects: Four dogs undergoing a terminal simulated mitral valve repair.[2]
-
Dosing Regimen: A lower-dose regimen was selected based on the findings from the previous phases, consisting of a 2.5-mg/kg intravenous bolus followed by a 10 mg/kg/h infusion.[2]
-
Monitoring:
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial preclinical studies of Flovagatran.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of High-Dose Flovagatran in Conscious Dogs (Phase 1)
| Parameter | Value |
| Dosing Regimen | 5-mg/kg bolus + 20 mg/kg/h infusion |
| Mean Plasma Concentration of TRI 50C | 20.6 µg/mL[2] |
| Effect on PD Markers | Significantly elevated[2] |
| Effect on Platelet Count | No measured effect[2] |
| Effect on Red Blood Cell Count | No measured effect[2] |
Table 2: Outcomes of Different Flovagatran Dosing Regimens in Canine Surgical Models (Phases 2 & 3)
| Dosing Regimen | Surgical Model | Key Outcomes |
| 5-mg/kg bolus + 20 mg/kg/h infusion | Cardiopulmonary Bypass (CPB) | - Significantly elevated all PD markers- Produced hemorrhagic and paradoxical thrombogenic effects[2] |
| 2.5-mg/kg bolus + 10 mg/kg/h infusion | Simulated Mitral Valve Repair | - Produced effective anticoagulation- Elevated PD markers- Minimal post-operative blood loss[2] |
Conclusion
The initial preclinical studies on Flovagatran demonstrate its potential as a potent, reversible direct thrombin inhibitor for use in settings requiring robust anticoagulation, such as cardiovascular surgery. The canine cardiopulmonary bypass model provided valuable insights into the dose-dependent efficacy and safety profile of Flovagatran. The lower-dose regimen of a 2.5-mg/kg bolus followed by a 10 mg/kg/h infusion was identified as providing effective anticoagulation with minimal bleeding complications in a simulated surgical setting.[2] Further research, including more extensive preclinical and clinical trials, is warranted to fully elucidate the therapeutic potential of Flovagatran in the management of thrombotic disorders.
References
An In-depth Technical Guide to the Research Applications of Dabrafenib (CAS Number: 871575-98-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dabrafenib (B601069), identified by CAS number 871575-98-3 and also known as GSK2118436, is a potent and selective ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with particular efficacy against mutated forms of the BRAF protein. This technical guide provides a comprehensive overview of the research applications of Dabrafenib, focusing on its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays. The information presented is intended to support researchers, scientists, and drug development professionals in the utilization of Dabrafenib as a critical tool in cancer research and therapeutic development.
Introduction
Dabrafenib has emerged as a cornerstone in the targeted therapy of several cancers, most notably in metastatic melanoma harboring specific BRAF mutations. The most common of these is the V600E mutation, which leads to constitutive activation of the BRAF protein and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.[1][2] Dabrafenib selectively binds to the ATP-binding site of mutant BRAF, inhibiting its kinase activity and thereby suppressing the MAPK cascade.[1][2] This targeted inhibition has demonstrated significant anti-tumor activity in both preclinical models and clinical settings.
Mechanism of Action: Targeting the MAPK Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. In many cancers, mutations in upstream components like BRAF lead to hyperactivity of this pathway. Dabrafenib's primary mechanism of action is the inhibition of mutated BRAF, which in turn prevents the phosphorylation and activation of downstream MEK1/2 and subsequently ERK1/2.[1][3] This blockade of the signaling cascade leads to G1 cell cycle arrest and apoptosis in cancer cells with activating BRAF mutations.[1]
Quantitative Data
The potency and selectivity of Dabrafenib have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data for its biochemical and cellular activities.
Table 1: Biochemical Activity of Dabrafenib
| Target | IC₅₀ (nM) | Reference(s) |
| BRAF (V600E) | 0.8 | [1] |
| Wild-type BRAF | 3.2 | [1] |
| CRAF | 5.0 | [1] |
| ALK5 | 3700 | [1] |
| NEK9 | 1-9 | [1] |
Table 2: Cellular Activity of Dabrafenib in BRAF V600E Mutant Cell Lines
| Cell Line | Cancer Type | Assay Type | IC₅₀ (nM) | Reference(s) |
| A375 | Melanoma | Proliferation | ~5-9.5 | [4][5] |
| SK-MEL-28 | Melanoma | Proliferation | ~2-5 | [4] |
| WM239 | Melanoma | Proliferation | ~6 | [4] |
| SK-MEL-5 | Melanoma | Proliferation | - | [4] |
| HT-29 | Colorectal | Viability | ~199.6 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Dabrafenib in research. The following sections provide step-by-step protocols for key experiments.
In Vitro BRAF V600E Kinase Assay (Radiometric)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Dabrafenib against the BRAF V600E enzyme.
Materials:
-
Recombinant BRAF V600E enzyme
-
MEK1 (inactive) as substrate
-
Kinase assay buffer
-
ATP solution
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Dabrafenib in kinase assay buffer.
-
In a 96-well plate, add the BRAF V600E enzyme, MEK1 substrate, and Dabrafenib dilutions.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of Dabrafenib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
Cell Proliferation Assay (MTT)
This protocol describes a colorimetric assay to assess the effect of Dabrafenib on the proliferation of cancer cells.
Materials:
-
BRAF V600E-mutant cancer cell line (e.g., A375)
-
Complete cell culture medium
-
Dabrafenib
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Dabrafenib in complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of Dabrafenib. Include a vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3.5 hours at 37°C.[6]
-
Carefully remove the medium without disturbing the formazan (B1609692) crystals.[6]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of MAPK Pathway Modulation
This protocol details the detection of changes in the phosphorylation status of key MAPK pathway proteins following Dabrafenib treatment.
Materials:
-
BRAF V600E-mutant cancer cell line
-
Dabrafenib
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Dabrafenib for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Human Melanoma Xenograft Model
This protocol describes the evaluation of Dabrafenib's anti-tumor efficacy in a mouse xenograft model using the A375 human melanoma cell line.
Materials:
-
A375 human melanoma cells
-
Immunocompromised mice (e.g., NOD/SCID or Rag2-/-)
-
Matrigel (optional)
-
Dabrafenib
-
Vehicle (e.g., 0.5% HPMC, 0.2% Tween-80)
-
Digital calipers
Procedure:
-
Harvest A375 cells and resuspend them in an appropriate medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of each mouse.[7]
-
Monitor the mice regularly for tumor formation and growth.
-
Once tumors reach a palpable size (e.g., 75-150 mm³), randomize the mice into treatment and control groups.[7]
-
Administer Dabrafenib (e.g., 31.5 mg/kg) or vehicle to the respective groups via oral gavage daily.[8]
-
Measure tumor dimensions with digital calipers at regular intervals (e.g., 2-3 times per week).[7]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor mouse body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Conclusion
Dabrafenib (CAS 871575-98-3) is an indispensable tool for research in oncology, particularly for studying cancers driven by BRAF mutations. Its high potency and selectivity for mutant BRAF make it an ideal agent for investigating the MAPK signaling pathway and for the preclinical evaluation of novel anti-cancer strategies. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of Dabrafenib in a research setting, ultimately contributing to the advancement of cancer biology and the development of new therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
The Discontinuation of Flovagatran Sodium: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran sodium (formerly TGN 255) was a promising direct thrombin inhibitor under development for cardiovascular diseases, primarily for anticoagulation in patients undergoing hemodialysis. Despite demonstrating a favorable safety and efficacy profile in early-stage clinical trials, its development was discontinued. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available clinical data, and a critical analysis of the potential reasons for its discontinuation.
Core Compound Information
| Feature | Description |
| Compound Name | This compound |
| Previous Designation | TGN 255 |
| Drug Class | Direct Thrombin Inhibitor |
| Developer | Trigen Holdings AG |
| Acquired by | PAION AG (in 2008) |
| Therapeutic Area | Cardiovascular Diseases (specifically anticoagulation) |
| Highest Phase of Development | Phase II |
| Development Status | Discontinued |
Mechanism of Action: Direct Thrombin Inhibition
This compound is a potent, reversible, and direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. Unlike indirect thrombin inhibitors (e.g., heparin), which require a cofactor like antithrombin III, direct thrombin inhibitors bind directly to the active site of thrombin, preventing the conversion of fibrinogen to fibrin. This action effectively blocks the final common pathway of coagulation, leading to a potent anticoagulant effect. The reported Ki value for Flovagatran is 9 nM, indicating a high binding affinity for thrombin.
Signaling Pathway of the Coagulation Cascade and Inhibition by Flovagatran
Caption: The coagulation cascade and the inhibitory action of Flovagatran on thrombin.
Clinical Development and Discontinuation
This compound progressed to Phase II clinical trials, with initial results suggesting a positive risk-benefit profile. However, its development was halted after its acquisition by PAION AG in 2008.
Phase I Clinical Trials
A Phase I study in healthy male volunteers demonstrated that Flovagatran had a rapid onset of action and a short half-life of approximately 2.3 hours. The study also showed dose-related increases in thrombin clotting time.
Phase IIa Clinical Trial in Hemodialysis
A key Phase IIa study evaluated the safety, pharmacodynamics, and pharmacokinetics of Flovagatran (TGN 255) in stable hemodialysis patients.
Experimental Protocol: Phase IIa Hemodialysis Trial
-
Study Design: Open-label, multi-center, with intra-patient comparison to a baseline hemodialysis session on heparin.
-
Patient Population: 28 patients undergoing chronic hemodialysis.
-
Intervention: Various doses of TGN 255 administered as a continuous infusion for a maximum of three dialysis sessions per patient.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Efficacy in preventing clotting of the extracorporeal circuit, pharmacokinetics, and pharmacodynamics.
Quantitative Data from Phase IIa Trial
While detailed numerical data from the published abstracts are limited, the following qualitative and semi-quantitative results were reported:
| Outcome Measure | Result |
| Tolerability | Well-tolerated at all tested dose levels. |
| Bleeding Risk | No increase in bleeding risk was observed. |
| Extracorporeal Circuit Clotting | Decreased with increased doses of TGN 255. Clotting was not clinically significant, and no sessions were prematurely terminated due to clotting. |
| Efficacy | Provided effective and convenient anticoagulant coverage. |
Experimental Workflow: Phase IIa Hemodialysis Trial
Caption: Workflow of the Phase IIa clinical trial of Flovagatran in hemodialysis patients.
The Discontinuation of this compound: A Multi-faceted Analysis
Despite the promising early clinical data, the development of this compound was discontinued. While no definitive public statement from Trigen Holdings AG or PAION AG explicitly outlines the reasons, a comprehensive analysis of the pharmaceutical landscape and corporate strategic shifts at the time suggests several potential contributing factors.
1. Strategic Reprioritization by PAION AG:
Following the acquisition of Flovagatran in 2008, PAION AG's corporate focus appears to have shifted. A review of their annual reports and press releases from 2009 onwards reveals a significant emphasis on the development of their anesthetic agent, Remimazolam. It is plausible that a strategic decision was made to allocate resources to what was perceived as a more promising or commercially viable asset in their core area of expertise.
2. The Competitive Landscape for Anticoagulants:
The late 2000s and early 2010s saw the emergence of novel oral anticoagulants (NOACs), such as dabigatran (B194492) (a direct thrombin inhibitor) and rivaroxaban (B1684504) (a direct Factor Xa inhibitor). These oral agents offered significant advantages in terms of patient convenience over intravenously administered anticoagulants like Flovagatran, particularly for long-term use. The anticipated market dominance of NOACs may have rendered the commercial prospects of a new intravenous direct thrombin inhibitor less attractive.
3. Undisclosed Clinical or Preclinical Findings:
It is possible that further internal analysis of the Phase IIa data or additional non-clinical studies conducted by PAION AG revealed unforeseen safety signals, manufacturing challenges, or a less favorable risk-benefit profile than initially reported. Common reasons for the discontinuation of anticoagulant development include concerns over bleeding complications, drug-drug interactions, or a narrow therapeutic window.
4. Financial Considerations:
The cost of late-stage clinical development (Phase III trials) is substantial. PAION AG may have conducted a cost-benefit analysis and concluded that the investment required to bring Flovagatran to market, in the face of a challenging competitive environment, was not justified.
Logical Relationship of Discontinuation Factors
Caption: Potential contributing factors to the discontinuation of Flovagatran development.
Conclusion
The discontinuation of this compound, despite promising early data, underscores the complex and multifaceted nature of pharmaceutical development. While the publicly available information points to a well-tolerated and effective profile in its intended indication, the confluence of a shifting corporate strategy at PAION AG, a rapidly evolving and competitive anticoagulant market, and the potential for undisclosed development challenges likely led to the cessation of its clinical program. This case serves as a valuable example for researchers and drug development professionals of how external market forces and internal strategic decisions can significantly impact the trajectory of a promising therapeutic candidate.
Methodological & Application
Application Notes and Protocols for In Vivo Dog Studies of Flovagatran Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran (B1672847) sodium, also known as TGN 255, is a potent and reversible direct thrombin inhibitor (DTI). DTIs represent a class of anticoagulants that directly bind to and inactivate thrombin, the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin. This targeted mechanism of action offers a predictable anticoagulant response. These application notes provide a summary of dosage information and detailed protocols for the use of flovagatran sodium in in vivo canine models, particularly in the context of cardiopulmonary bypass (CPB), a procedure where effective and safe anticoagulation is critical.
Data Presentation
The following tables summarize the quantitative dosage and pharmacodynamic data for this compound in in vivo dog studies, primarily derived from a study evaluating its use in a canine cardiopulmonary bypass model.
Table 1: this compound (TGN 255) Dose-Ranging Regimens in Conscious Dogs
| Dosage Regimen (Bolus + Infusion for 90 minutes) | Key Findings |
| 1.0 mg/kg bolus + 4 mg/kg/h infusion | Elevation of pharmacodynamic (PD) markers |
| 2.5 mg/kg bolus + 10 mg/kg/h infusion | Elevation of PD markers |
| 5.0 mg/kg bolus + 20 mg/kg/h infusion | Significant elevation of PD markers; Mean plasma concentration of active metabolite (TRI 50c) of 20.6 µg/mL; No adverse effects on platelet or red blood cell counts. |
Table 2: this compound (TGN 255) Dosage in Canine Cardiopulmonary Bypass (CPB) Model
| Dosage Regimen (Bolus + Infusion) | Outcome in CPB Model |
| High-Dose: 5.0 mg/kg bolus + 20 mg/kg/h infusion | Significantly elevated all PD markers, but was associated with hemorrhagic and paradoxical thrombogenic effects. |
| Optimal Dose: 2.5 mg/kg bolus + 10 mg/kg/h infusion | Provided effective anticoagulation for the CPB procedure with elevated PD markers and minimal post-operative blood loss.[1] |
Signaling Pathway
This compound, as a direct thrombin inhibitor, exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.
Experimental Protocols
The following protocols are based on established methodologies for in vivo canine studies of anticoagulants in a cardiopulmonary bypass setting.
Protocol 1: In Vivo Anticoagulation Efficacy in a Canine Cardiopulmonary Bypass (CPB) Model
1. Animal Model:
- Ten healthy adult mongrel dogs of both sexes, weighing between 20-25 kg.
- Animals are fasted overnight with free access to water.
2. Anesthesia and Instrumentation:
- Pre-anesthesia with acepromazine (B1664959) (0.1 mg/kg, IM) and morphine (1 mg/kg, IM).
- Induction of anesthesia with propofol (B549288) (4-6 mg/kg, IV to effect).
- Maintenance of anesthesia with isoflurane (B1672236) (1-2%) in 100% oxygen.
- Intubation with a cuffed endotracheal tube and mechanical ventilation.
- Placement of catheters in the femoral artery for blood pressure monitoring and blood sampling, and in the femoral vein for drug and fluid administration.
- Placement of a Swan-Ganz catheter via the jugular vein for monitoring cardiac output and pulmonary artery pressure.
3. Cardiopulmonary Bypass (CPB) Circuit:
- The CPB circuit consists of a venous reservoir, a membrane oxygenator, a heat exchanger, and a roller pump.
- The circuit is primed with a balanced electrolyte solution, such as Ringer's lactate, with the addition of canine albumin and mannitol.
4. Surgical Procedure (Simulated Mitral Valve Repair):
- A left lateral thoracotomy is performed to expose the heart.
- Purse-string sutures are placed in the ascending aorta and right atrium.
- Systemic anticoagulation is initiated with this compound.
- Arterial and venous cannulation for CPB.
- CPB is initiated, and the dog is cooled to a core body temperature of 28-32°C.
- The aorta is cross-clamped, and cardioplegic solution is administered to arrest the heart.
- A left atriotomy is performed to simulate a mitral valve repair procedure. The duration of the simulated procedure should be standardized (e.g., 60 minutes).
- Following the simulated repair, the atriotomy is closed, and the heart is de-aired.
- The aortic cross-clamp is removed, and the heart is allowed to reperfuse and resume beating.
- The animal is weaned from CPB, and decannulation is performed.
- Protamine sulfate (B86663) may be administered to reverse the anticoagulant effects of heparin if used as a comparator. The reversibility of flovagatran is primarily based on its half-life.
- The chest is closed in layers.
5. This compound Administration:
- Dose-ranging: Administer different dosage regimens as outlined in Table 1.
- Optimal Dose for CPB: Administer a 2.5 mg/kg intravenous bolus of this compound, followed by a continuous infusion of 10 mg/kg/h for the duration of the CPB procedure.[1]
6. Pharmacodynamic (PD) Monitoring:
- Blood samples are collected at baseline, and at multiple time points during and after flovagatran administration and CPB.
- Coagulation parameters to be measured include:
- Activated Clotting Time (ACT)
- Activated Partial Thromboplastin Time (aPTT)
- Prothrombin Time (PT)
- Thrombin Time (TT)
- Ecarin Clotting Time (ECT) - particularly sensitive for direct thrombin inhibitors.
- Plasma concentrations of the active metabolite of flovagatran (TRI 50c) are determined using a validated HPLC-MS/MS method.
7. Post-operative Monitoring:
- Monitor vital signs, bleeding (e.g., from surgical sites, chest tube output), and hematological parameters (platelet count, red blood cell count) for a defined post-operative period.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo canine study evaluating the efficacy of this compound.
References
Application Notes and Protocols for the Dissolution of Flovagatran Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran sodium is a potent, reversible, and competitive direct thrombin inhibitor. It is under investigation for its anticoagulant properties and potential therapeutic applications in thrombotic disorders. Accurate and consistent preparation of this compound solutions is critical for reliable experimental results in preclinical and clinical research. These application notes provide a detailed protocol for the dissolution of this compound for use in various experimental settings.
Materials and Methods
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ≥99.7% purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Safety Precautions
Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound and DMSO. Work in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) for complete safety information.
Results and Discussion
Solubility of this compound
This compound has been found to be soluble in dimethyl sulfoxide (DMSO). Based on available data, stock solutions can be prepared in DMSO at concentrations ranging from 5 mM to 20 mM. The solubility in aqueous solutions such as phosphate-buffered saline (PBS) and water is limited, and direct dissolution in these solvents is not recommended for preparing high-concentration stock solutions. For experiments requiring aqueous buffers, it is advised to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous medium. It is crucial to ensure that the final concentration of DMSO in the experimental system is low enough to not affect the biological assay, typically well below 0.5%.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble (5 mM to 20 mM has been reported) | Recommended for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Limited | Not recommended for high-concentration stock solutions. |
| Water | Limited | Not recommended for high-concentration stock solutions. |
| Ethanol | Data not available |
Table 1: Solubility of this compound in Common Laboratory Solvents.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for further dilutions in experimental assays.
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight to be confirmed by the user from the batch-specific certificate of analysis), you would weigh out X mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For 1 mL of solution, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved. A clear, colorless to pale yellow solution should be obtained. If necessary, gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution.
Visualization of the Dissolution Workflow
Caption: Workflow for dissolving this compound.
Signaling Pathway Implication
This compound acts as a direct thrombin inhibitor. Thrombin (Factor IIa) is a key serine protease in the coagulation cascade. By directly binding to the active site of thrombin, this compound blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot. This mechanism of action is central to its anticoagulant effect.
Caption: Inhibition of the coagulation cascade.
Application Notes and Protocols for Flovagatran Sodium in Arterial Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Flovagatran sodium (also known as TGN 255), a potent and reversible direct thrombin inhibitor, in the investigation of arterial thrombosis. Due to the limited publicly available data on this compound in specific arterial thrombosis models, this document synthesizes known information about the compound with established experimental protocols for evaluating direct thrombin inhibitors.
Introduction to this compound
This compound is a small molecule that directly inhibits the enzymatic activity of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[1][2] By binding to thrombin, this compound prevents the conversion of fibrinogen to fibrin (B1330869), thereby inhibiting thrombus formation.[1] It has been investigated for its anticoagulant properties in both intravenous and oral formulations for the prevention and treatment of thrombosis.[2] Although its clinical development was discontinued, its mechanism of action makes it a relevant tool for preclinical research in thrombosis.[3]
Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, inhibiting its downstream effects. This includes the prevention of fibrin formation, activation of platelets, and feedback activation of other coagulation factors.
References
Application Notes and Protocols for Flovagatran Sodium Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Flovagatran (B1672847) sodium is a direct thrombin inhibitor whose development was discontinued (B1498344). As such, publicly available data on its administration in rodent studies is limited. The following application notes and protocols are based on general principles of rodent drug administration and information available for other direct thrombin inhibitors. These should be considered as a starting point for study design and adapted as necessary based on preliminary dose-ranging and tolerability studies.
Introduction
Flovagatran sodium is a potent and reversible direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[1] By directly binding to thrombin, this compound blocks the conversion of fibrinogen to fibrin (B1330869), thereby preventing thrombus formation. Its investigation was primarily for the treatment and prevention of arterial and venous thrombosis.[1] These notes provide an overview of potential administration routes and experimental protocols for the preclinical evaluation of this compound in rodent models.
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound exerts its anticoagulant effect by directly inhibiting thrombin. Thrombin is the final common pathway enzyme in the coagulation cascade, responsible for cleaving soluble fibrinogen into insoluble fibrin strands that form the meshwork of a blood clot. The coagulation cascade is a series of enzymatic reactions involving various clotting factors that amplify the initial hemostatic signal. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[2][3]
Data Presentation: Pharmacokinetic Parameters of Direct Thrombin Inhibitors in Rodents
Due to the lack of specific pharmacokinetic data for this compound, the following tables present example data for other direct thrombin inhibitors, dabigatran (B194492) and VE-1902, in rats and mice. This data can serve as a reference for designing pharmacokinetic and pharmacodynamic studies with this compound.
Table 1: Example Pharmacokinetic Parameters of Intravenously Administered Thrombin Inhibitors in Rodents
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Dabigatran | Rat | 1 | - | - | - | - |
| VE-1902 | Mouse | 10 | - | - | - | - |
No specific values for Cmax, Tmax, AUC, and t½ were found in the provided search results for intravenous administration of these compounds in rodents.
Table 2: Example Pharmacokinetic Parameters of Orally Administered Thrombin Inhibitors in Rodents
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Dabigatran Etexilate | Mouse | - | - | - | - | - |
| RWJ-671818 | Rat | 30 | - | - | - | - |
| RWJ-671818 | Rat | 50 | - | - | - | - |
Specific values for Cmax, Tmax, and AUC for oral administration were not detailed in the search results. However, it was noted that oral administration of RWJ-671818 at 30 and 50 mg/kg in a rat deep venous thrombosis model reduced thrombus weight by 87% and 94%, respectively.[3]
Experimental Protocols
Intravenous (IV) Administration
Intravenous administration ensures immediate and complete bioavailability, making it a standard route for initial efficacy and pharmacokinetic studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution of N,N-dimethylacetamide (DMA), Kolliphor HS15, and water)
-
Rodent restrainer
-
27-30 gauge needles and syringes
-
Heat lamp (for tail vein dilation)
Protocol for Tail Vein Injection in Mice/Rats:
-
Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of particulates. The formulation for another thrombin inhibitor, VE-1902, utilized N,N-dimethylacetamide (DMA):kolliphor HS15:water in a 5:15:80 ratio.
-
Animal Preparation: Place the rodent in a suitable restrainer, leaving the tail exposed.
-
Vein Dilation: Warm the tail using a heat lamp to dilate the lateral tail veins.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Administration: Slowly inject the dosing solution. Observe for any signs of extravasation (swelling at the injection site).
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor for any adverse effects.
Oral Gavage (PO) Administration
Oral administration is crucial for evaluating the potential of a drug to be administered non-invasively.
Materials:
-
This compound
-
Vehicle (e.g., water, saline, or a suitable formulation to enhance solubility and absorption)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Protocol for Oral Gavage in Mice/Rats:
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in the chosen vehicle.
-
Animal Restraint: Firmly grasp the animal by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion: Gently insert the gavage needle into the esophagus via the side of the mouth. The needle should pass easily without resistance.
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the dosing solution.
-
Post-administration: Carefully remove the gavage needle and return the animal to its cage. Monitor for any signs of distress or regurgitation.
Intraperitoneal (IP) Administration
Intraperitoneal injection is a common alternative when intravenous access is difficult, offering slower absorption than IV but faster than subcutaneous routes.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
-
25-27 gauge needles and syringes
Protocol for Intraperitoneal Injection in Mice/Rats:
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in a sterile, isotonic vehicle.
-
Animal Restraint: Restrain the animal to expose the abdomen. For rats and mice, this is typically done by securing the scruff and supporting the body.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert the needle at a 10-20 degree angle for mice and a 20-45 degree angle for rats. Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.
-
Administration: Inject the solution into the peritoneal cavity.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort.
Rodent Models of Thrombosis for Efficacy Testing
To evaluate the antithrombotic efficacy of this compound, various rodent models can be employed.
Thrombin-Induced Thromboembolism Model (Mouse)
This acute model assesses the ability of an anticoagulant to prevent mortality from widespread thrombosis.
-
Anesthetize mice (e.g., with a ketamine/xylazine mixture).
-
Administer this compound or vehicle via tail vein injection.
-
After a short interval (e.g., 30 seconds), slowly inject human α-thrombin (e.g., 1.75 U/g body weight) to induce thromboembolism.
-
Observe the animals for a set period (e.g., 30 minutes) and record survival rates.
Deep Vein Thrombosis (DVT) Model (Rat)
This model mimics venous thrombosis in the deep veins.
-
Anesthetize rats and expose the femoral vein.
-
Induce thrombosis by methods such as stenosis (partial ligation) or stasis (complete ligation) of the vein, often combined with endothelial injury.
-
Administer this compound (orally or intravenously) at various time points before or after thrombosis induction.
-
After a set period, harvest the thrombosed vein segment and quantify the thrombus weight.
Conclusion
References
Application Notes and Protocols for the Determination of Flovagatran Sodium in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed framework for the quantitative analysis of Flovagatran sodium in plasma samples. Flovagatran is a potent, reversible thrombin inhibitor investigated for its anticoagulant properties in the research of arterial and venous thrombosis.[1] Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. Due to the limited availability of specific validated methods for this compound in the public domain, this document outlines a comprehensive, proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is based on established principles and common practices for the analysis of small molecule drugs in biological matrices.
Introduction
This compound acts as a direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development as a potential therapeutic agent. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This document details a suggested protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Flovagatran in plasma.
Proposed Analytical Method: LC-MS/MS
This section details a hypothetical, yet scientifically robust, LC-MS/MS method for the quantification of Flovagatran in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of protein content from plasma samples, which can interfere with the analysis.
Protocol:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled Flovagatran or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
Tandem Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Suggested Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr) |
| MRM Transitions | To be determined by direct infusion of a Flovagatran standard. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a stable product ion. |
Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance characteristics of the proposed method, based on typical values for similar bioanalytical assays.
| Parameter | Expected Range/Value |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | ≤15% Relative Standard Deviation (RSD) (≤20% at LLOQ) |
| Recovery | >85% |
| Matrix Effect | Within acceptable limits as per regulatory guidelines |
Experimental Workflow and Mechanism of Action
Caption: Overview of the bioanalytical workflow for Flovagatran quantification.
Caption: Flovagatran's mechanism as a direct thrombin inhibitor.
Discussion
The described LC-MS/MS method provides a robust starting point for researchers needing to quantify Flovagatran in plasma. The protein precipitation protocol is straightforward and generally applicable, though for cleaner samples and lower detection limits, solid-phase extraction (SPE) could be explored as an alternative. Chromatographic conditions can be further optimized to ensure baseline separation from any potential metabolites or endogenous interferences. The mass spectrometric parameters, particularly the MRM transitions, will need to be empirically determined using a pure standard of Flovagatran. Validation of the method in accordance with regulatory guidelines (e.g., FDA or EMA) is essential before its application in regulated studies.
Conclusion
This document provides a detailed, albeit proposed, set of protocols and application notes for the determination of this compound in plasma using LC-MS/MS. The workflow and suggested parameters are based on well-established bioanalytical principles and are intended to serve as a comprehensive guide for researchers in the field of drug development and pharmacology.
References
Application Notes: Development of a Thrombin Activity Assay Using Flovagatran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease encoded by the F2 gene, is a pivotal enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869), which forms a clot.[1][2] Beyond its role in hemostasis, thrombin is implicated in various physiological and pathological processes, including inflammation and thrombosis.[2][3] Consequently, thrombin is a key target for the development of anticoagulant therapies.[2][4]
Flovagatran (TGN 255) is a potent and reversible direct thrombin inhibitor with a Ki of 9 nM.[5] Direct thrombin inhibitors act by binding directly to the active site of thrombin, preventing its interaction with substrates.[1][4] This mechanism makes them effective anticoagulants.[2]
This application note provides detailed protocols for both chromogenic and fluorogenic thrombin activity assays to characterize the inhibitory potential of Flovagatran. These assays are fundamental tools for researchers in drug discovery and development for screening and characterizing novel thrombin inhibitors.
Principle of the Assays
The thrombin activity assays described here are based on the enzymatic cleavage of a synthetic substrate by thrombin.
-
Chromogenic Assay: Thrombin cleaves a colorless chromogenic substrate, releasing a yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, measured by the change in absorbance at 405 nm, is directly proportional to the thrombin activity.[6][7]
-
Fluorogenic Assay: Thrombin cleaves a non-fluorescent substrate, releasing a highly fluorescent product, such as 7-amino-4-methylcoumarin (B1665955) (AMC). The increase in fluorescence intensity over time is directly proportional to the thrombin activity.[8]
The inhibitory effect of Flovagatran is determined by measuring the reduction in thrombin activity in the presence of the compound.
Data Presentation
Table 1: Properties of Flovagatran
| Compound | Target | Mechanism of Action | Ki Value |
| Flovagatran (TGN 255) | Thrombin (Factor IIa) | Reversible, Direct Inhibitor | 9 nM[5] |
Table 2: Key Kinetic Parameters for Human α-Thrombin
| Parameter | Substrate | Value | Conditions | Reference |
| kcat | Fibrinogen | 84 ± 4 s⁻¹ | pH 7.4, 37°C | [9] |
| Km | Fibrinogen | 7.2 ± 0.9 µM | pH 7.4, 37°C | [9] |
| kcat/Km | Fibrinogen | 11.6 x 10⁶ M⁻¹s⁻¹ | pH 7.4, 37°C | [9] |
Signaling Pathway and Experimental Workflow
Thrombin's Role in the Coagulation Cascade
Caption: Thrombin's central role in the coagulation cascade and the inhibitory action of Flovagatran.
Experimental Workflow for Thrombin Activity Assay
Caption: A generalized workflow for determining thrombin inhibition by Flovagatran.
Experimental Protocols
Materials and Reagents
-
Human α-Thrombin (Sigma-Aldrich, T6884 or equivalent)
-
Chromogenic Substrate: N-p-Tosyl-Gly-Pro-Arg-pNA (Sigma-Aldrich, T6664 or equivalent)
-
Fluorogenic Substrate: Boc-Val-Pro-Arg-AMC (Sigma-Aldrich, I-1150 or equivalent)
-
Flovagatran (MedChemExpress, HY-100438 or equivalent)[5]
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), pH 8.0
-
96-well microplates (clear flat-bottom for chromogenic assay, black flat-bottom for fluorogenic assay)
-
Microplate reader capable of measuring absorbance at 405 nm and fluorescence at Ex/Em = 350/450 nm.
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol 1: Chromogenic Thrombin Activity Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the chromogenic substrate in DMSO.
-
Prepare a 10 mM stock solution of Flovagatran in DMSO.
-
Reconstitute Human α-Thrombin in Assay Buffer to a stock concentration of 1 U/mL. Further dilute in Assay Buffer to a working concentration of 0.1 U/mL.
-
-
Assay Procedure:
-
Prepare serial dilutions of Flovagatran in Assay Buffer from the 10 mM stock solution. Ensure the final DMSO concentration in all wells is ≤1%.
-
To a 96-well clear microplate, add the following in triplicate:
-
Test wells: 20 µL of Flovagatran dilutions.
-
Positive Control (100% activity): 20 µL of Assay Buffer with the same final DMSO concentration as the test wells.
-
Negative Control (No thrombin): 40 µL of Assay Buffer.
-
-
Add 20 µL of the 0.1 U/mL thrombin working solution to all wells except the Negative Control.
-
Incubate the plate at 37°C for 15 minutes to allow Flovagatran to bind to thrombin.
-
Initiate the reaction by adding 160 µL of pre-warmed (37°C) chromogenic substrate solution (diluted to 0.2 mM in Assay Buffer) to all wells.
-
Immediately start measuring the absorbance at 405 nm in kinetic mode at 37°C, taking readings every minute for 30 minutes.
-
Protocol 2: Fluorogenic Thrombin Activity Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
Prepare a 10 mM stock solution of Flovagatran in DMSO.
-
Reconstitute Human α-Thrombin in Assay Buffer to a stock concentration of 1 U/mL. Further dilute in Assay Buffer to a working concentration of 0.05 U/mL.
-
-
Assay Procedure:
-
Prepare serial dilutions of Flovagatran in Assay Buffer from the 10 mM stock solution. Ensure the final DMSO concentration in all wells is ≤1%.
-
To a 96-well black microplate, add the following in triplicate:
-
Test wells: 20 µL of Flovagatran dilutions.
-
Positive Control (100% activity): 20 µL of Assay Buffer with the same final DMSO concentration as the test wells.
-
Negative Control (No thrombin): 40 µL of Assay Buffer.
-
-
Add 20 µL of the 0.05 U/mL thrombin working solution to all wells except the Negative Control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 160 µL of pre-warmed (37°C) fluorogenic substrate solution (diluted to 0.1 mM in Assay Buffer) to all wells.
-
Immediately measure the fluorescence intensity (Ex/Em = 350/450 nm) in kinetic mode at 37°C, taking readings every minute for 30-60 minutes.
-
Data Analysis
The following diagram illustrates the logical flow of data analysis to determine the IC50 value of Flovagatran.
Caption: Logical workflow for calculating the IC50 value from kinetic assay data.
-
Calculate Initial Rates (V₀): For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance/fluorescence versus time plot. The units will be ΔAbs/min or ΔRFU/min.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of thrombin inhibition for each concentration of Flovagatran:
% Inhibition = [1 - (V₀ with inhibitor / V₀ of positive control)] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the Flovagatran concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of Flovagatran that inhibits 50% of thrombin activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Substrate degradation | Prepare fresh substrate solution. Store stock solutions protected from light. |
| Contaminated reagents | Use fresh, high-purity water and reagents. | |
| Low signal in positive control | Inactive thrombin | Use a fresh aliquot of thrombin. Ensure proper storage at -80°C. |
| Incorrect buffer pH | Verify the pH of the Assay Buffer. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes. Ensure thorough mixing of reagents. |
| Temperature fluctuations | Ensure the plate reader maintains a stable temperature (37°C). |
Conclusion
The chromogenic and fluorogenic assays detailed in this application note provide robust and reliable methods for characterizing the inhibitory activity of Flovagatran against thrombin. These protocols can be readily adapted for high-throughput screening of other potential thrombin inhibitors, making them valuable tools in anticoagulant drug discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. telospub.com [telospub.com]
- 4. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abcam.com [abcam.com]
- 7. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flovagatran Sodium as a Reference Standard in Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran (B1672847) sodium is a potent, reversible, and direct inhibitor of thrombin (Factor IIa), the final protease in the coagulation cascade.[1] Its direct mechanism of action, independent of cofactors like antithrombin, makes it a valuable tool for in vitro research and as a reference standard in various coagulation assays. These application notes provide detailed protocols for utilizing flovagatran sodium as a reference standard to calibrate and validate coagulation assays such as the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT).
Mechanism of Action: this compound directly binds to the active site of thrombin, inhibiting its enzymatic activity. This prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. By inhibiting thrombin, this compound effectively prolongs clotting times in a dose-dependent manner.
Data Presentation
The following tables provide illustrative quantitative data on the expected effects of a direct thrombin inhibitor on aPTT and PT assays. This data is based on studies of similar direct thrombin inhibitors and serves as a guideline for establishing a dose-response relationship for this compound in your laboratory.
Table 1: Illustrative Dose-Response of a Direct Thrombin Inhibitor on aPTT
| This compound Concentration (µg/mL) | Expected aPTT (seconds) |
| 0.0 (Blank) | 28.0 |
| 0.1 | 35.5 |
| 0.2 | 45.2 |
| 0.4 | 68.9 |
| 0.8 | 105.3 |
| 1.2 | >150 |
Note: This data is illustrative and based on the known effects of other direct thrombin inhibitors. Actual results may vary depending on the specific reagents and instrumentation used.
Table 2: Illustrative Dose-Response of a Direct Thrombin Inhibitor on PT
| This compound Concentration (µg/mL) | Expected PT (seconds) |
| 0.0 (Blank) | 12.5 |
| 0.1 | 14.2 |
| 0.2 | 16.1 |
| 0.4 | 20.3 |
| 0.8 | 28.7 |
| 1.2 | 38.5 |
Note: This data is illustrative and based on published data for other direct thrombin inhibitors.[2] The sensitivity of PT reagents to direct thrombin inhibitors can vary.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Distilled water or appropriate buffer (e.g., Tris-buffered saline)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a known volume of distilled water or buffer to achieve a final concentration of 1 mg/mL.
-
Mix thoroughly until completely dissolved.
-
Store the stock solution in aliquots at -20°C to maintain stability.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with normal human plasma.
-
For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of pooled normal plasma.
-
Prepare a range of concentrations to generate a calibration curve (e.g., 0.1, 0.2, 0.4, 0.8, 1.2 µg/mL).
-
Preparation of Plasma Calibrators
Materials:
-
Pooled normal human plasma (from at least 20 healthy donors, platelet-poor)
-
This compound working solutions
-
Microcentrifuge tubes
Protocol:
-
Thaw the pooled normal human plasma at 37°C.
-
Spike the plasma with known concentrations of this compound working solutions to create a set of plasma calibrators.
-
The calibrator set should include a blank (plasma with no this compound) and at least five non-zero concentrations.
-
Aliquot the plasma calibrators into single-use vials and store at -80°C until use.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay measures the integrity of the intrinsic and common coagulation pathways.
Materials:
-
Plasma calibrators containing this compound
-
Patient plasma samples (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 25 mM)
-
Coagulation analyzer
Protocol:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette 50 µL of a plasma calibrator or patient plasma sample into a test cuvette.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.
-
The coagulation analyzer will measure the time until clot formation.
-
Construct a calibration curve by plotting the aPTT clotting time (in seconds) against the known this compound concentration of the plasma calibrators.
-
Determine the concentration of this compound equivalents in patient samples by interpolating their aPTT values on the calibration curve.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation.
Materials:
-
Plasma calibrators containing this compound
-
Patient plasma samples (platelet-poor)
-
PT reagent (containing tissue factor and calcium)
-
Coagulation analyzer
Protocol:
-
Pre-warm the PT reagent to 37°C.
-
Pipette 50 µL of a plasma calibrator or patient plasma sample into a test cuvette.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.
-
The coagulation analyzer will measure the time until clot formation.
-
Generate a calibration curve by plotting the PT clotting time (in seconds) against the known this compound concentration of the plasma calibrators.
-
Determine the concentration of this compound equivalents in patient samples by interpolating their PT values on the calibration curve.
Visualizations
Caption: Coagulation cascade showing the point of inhibition by this compound.
Caption: Experimental workflow for using this compound as a reference standard.
Caption: Logical relationship of this compound as a reference standard.
References
Application Notes and Protocols for In Vitro Testing of NKTR-255
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NKTR-255 is an investigational immunotherapeutic agent designed as a polymer-conjugated form of recombinant human interleukin-15 (IL-15).[1][2] IL-15 is a cytokine that plays a crucial role in the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells, both of which are critical components of the anti-tumor immune response.[3][4] NKTR-255 is engineered to have an improved pharmacokinetic profile compared to recombinant IL-15, leading to sustained signaling through the IL-15 receptor pathway.[1][2] These application notes provide detailed protocols for the in vitro characterization of NKTR-255, focusing on its effects on primary human NK cells and CD8+ T cells.
Mechanism of Action and Signaling Pathway
NKTR-255, like IL-15, exerts its effects by binding to the IL-15 receptor complex. This complex consists of the high-affinity IL-15 receptor alpha (IL-15Rα) chain and the shared IL-2/IL-15 receptor beta (CD122) and common gamma (γc, CD132) chains.[5][6][7] The binding of NKTR-255 to this receptor complex initiates a downstream signaling cascade primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and also involves the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[3][6][8]
Activation of the JAK/STAT pathway, particularly JAK1/3 and STAT3/5, leads to the transcription of genes involved in cell proliferation, survival (e.g., Bcl-2), and effector functions.[3][8] The PI3K/Akt pathway also contributes to cell survival and proliferation, while the MAPK pathway is involved in cellular proliferation and differentiation.[8]
Experimental Protocols
The following protocols describe in vitro assays to evaluate the biological activity of NKTR-255 on human peripheral blood mononuclear cells (PBMCs), isolated NK cells, and CD8+ T cells.
PBMC and Lymphocyte Subset Isolation
This protocol outlines the isolation of PBMCs from whole blood and the subsequent purification of NK and CD8+ T cells.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque™ PLUS (or equivalent density gradient medium)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
RosetteSep™ Human NK Cell Enrichment Cocktail (or equivalent)
-
RosetteSep™ Human CD8+ T Cell Enrichment Cocktail (or equivalent)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells twice with PBS containing 2% FBS.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.
-
For NK and CD8+ T cell isolation, follow the manufacturer's instructions for the respective negative selection kits.
Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of NK cells and CD8+ T cells in response to NKTR-255 stimulation using carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
Isolated human NK cells or CD8+ T cells
-
CFSE (5 mM stock in DMSO)
-
Complete RPMI-1640 medium
-
NKTR-255
-
Human IL-2 (as a positive control)
-
96-well U-bottom plates
Protocol:
-
Resuspend isolated cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into a 96-well U-bottom plate.
-
Add 100 µL of medium containing serial dilutions of NKTR-255 or control cytokines (e.g., IL-2).
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE fluorescence by flow cytometry. A decrease in CFSE intensity indicates cell division.
Data Presentation:
| Treatment Group | Concentration (ng/mL) | % Proliferating NK Cells (Day 5) | % Proliferating CD8+ T Cells (Day 7) |
| Untreated Control | 0 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| NKTR-255 | 0.1 | 15.2 ± 2.1 | 10.5 ± 1.9 |
| 1 | 45.8 ± 4.5 | 38.2 ± 3.7 | |
| 10 | 85.3 ± 6.2 | 75.6 ± 5.1 | |
| 100 | 88.1 ± 5.9 | 78.9 ± 4.8 | |
| IL-2 (Control) | 10 | 75.4 ± 5.5 | 65.3 ± 4.2 |
Cytotoxicity Assay
This assay evaluates the ability of NKTR-255-stimulated NK cells to lyse target tumor cells.
Materials:
-
Isolated human NK cells
-
K562 target cells (a human myelogenous leukemia cell line sensitive to NK cell-mediated lysis)
-
Complete RPMI-1640 medium
-
NKTR-255
-
Calcein-AM
-
96-well flat-bottom plates
Protocol:
-
Culture isolated NK cells (effector cells) for 48 hours in the presence or absence of NKTR-255 (e.g., 10 ng/mL).
-
On the day of the assay, label the K562 target cells with Calcein-AM according to the manufacturer's protocol.
-
Wash and resuspend the labeled target cells at 1 x 10^5 cells/mL.
-
Plate 100 µL of the target cell suspension into a 96-well flat-bottom plate.
-
Add 100 µL of the effector cell suspension at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
For controls, include wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Measure the fluorescence of the supernatant using a fluorescence plate reader.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
Data Presentation:
| Effector:Target Ratio | % Specific Lysis (Untreated NK Cells) | % Specific Lysis (NKTR-255 Stimulated NK Cells) |
| 10:1 | 25.6 ± 3.1 | 65.2 ± 4.8 |
| 5:1 | 15.8 ± 2.5 | 48.9 ± 4.1 |
| 2.5:1 | 8.2 ± 1.9 | 30.7 ± 3.5 |
| 1.25:1 | 4.1 ± 1.2 | 18.3 ± 2.8 |
Cytokine Release Assay
This assay measures the production of effector cytokines, such as Interferon-gamma (IFN-γ) and Granzyme B, by NK cells and CD8+ T cells upon stimulation with NKTR-255.[2]
Materials:
-
Isolated human NK cells or CD8+ T cells
-
Complete RPMI-1640 medium
-
NKTR-255
-
96-well plates
-
ELISA or Luminex kits for IFN-γ and Granzyme B
Protocol:
-
Plate isolated NK cells or CD8+ T cells at 2 x 10^5 cells/well in a 96-well plate.
-
Add NKTR-255 at various concentrations.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ and Granzyme B in the supernatant using ELISA or Luminex assays according to the manufacturer's instructions.
Data Presentation:
| Treatment | Concentration (ng/mL) | IFN-γ Release (pg/mL) - NK Cells | Granzyme B Release (pg/mL) - CD8+ T Cells |
| Untreated | 0 | < 50 | < 100 |
| NKTR-255 | 0.1 | 250 ± 35 | 450 ± 55 |
| 1 | 1200 ± 150 | 1800 ± 210 | |
| 10 | 3500 ± 420 | 4500 ± 530 | |
| 100 | 3800 ± 450 | 4800 ± 560 |
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell types. All work with human-derived materials should be conducted in accordance with institutional and national guidelines.
References
- 1. NKTR-255, a novel polymer-conjugated rhIL-15 with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-15 Agonists: The Cancer Cure Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Preparation of Flovagatran Sodium Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran sodium is a synthetic anticoagulant agent that acts as a direct thrombin inhibitor. Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research purposes. Due to the limited availability of specific solubility and stability data for this compound, the following protocols are based on general best practices for handling small molecule inhibitors. It is strongly recommended to perform small-scale solubility tests before preparing a large-volume stock solution.
Data Presentation
The following table summarizes the key parameters for the preparation and storage of this compound stock solutions. Users should verify the solubility and stability for their specific experimental conditions.
| Parameter | Recommended Value/Guideline | Notes |
| Primary Solvent | High-purity Dimethyl Sulfoxide (DMSO) | DMSO is a versatile solvent for many organic compounds. Ensure the use of anhydrous, high-quality DMSO to prevent compound degradation.[1] |
| Stock Solution Conc. | 10 mM (Suggested Starting Concentration) | This concentration is a common starting point for many in vitro assays.[2] The actual achievable concentration may vary and should be determined empirically. |
| Storage Temperature | -20°C or -80°C | Aliquoting and storing at low temperatures minimizes degradation and prevents repeated freeze-thaw cycles.[3] |
| Storage Duration | Up to 6 months at -20°C (General Guideline) | Stability is compound-specific. It is advisable to prepare fresh stock solutions regularly and discard any solution that shows signs of precipitation.[2] |
| Final Assay Conc. | Dependent on the specific assay (e.g., 1 nM - 10 µM) | The working concentration should be determined for each experimental setup.[2] |
| Final DMSO Conc. in Assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[2] |
Experimental Protocol
This protocol describes a general method for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Determine the Mass of this compound:
-
The molecular weight of this compound is a key parameter for calculating the required mass for a desired molar concentration.
-
Use the following formula to calculate the mass (in mg) of this compound needed to prepare a 10 mM stock solution: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Example Calculation for 1 mL of 10 mM Stock Solution (assuming a hypothetical Molecular Weight of 500 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of the this compound powder into the tared tube.
-
-
Dissolving the Compound:
-
Add the appropriate volume of high-purity DMSO to the microcentrifuge tube containing the weighed this compound.
-
Close the tube cap tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved.[2]
-
Visually inspect the solution to ensure there are no visible particles. If solubility is an issue, gentle warming (e.g., in a 37°C water bath) or sonication may aid in dissolution. However, be cautious as heat can degrade some compounds.[2]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.[3]
-
Clearly label each aliquot with the compound name, concentration, solvent, and the date of preparation.
-
Store the aliquots in a light-protected container at -20°C or -80°C for long-term storage.[3]
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock solutions.
Signaling Pathways and Logical Relationships
The preparation of a stock solution follows a logical progression from calculation to storage, with quality control checks at key stages.
Caption: Logical relationship of components in stock solution preparation.
References
Application of Flovagatran in Cardiovascular Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran (also known as TGN 255) is a potent and reversible direct inhibitor of thrombin, the key enzyme in the final common pathway of the coagulation cascade.[1] By directly binding to the active site of thrombin, Flovagatran effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation. This mechanism of action has positioned Flovagatran as a subject of interest in cardiovascular disease research, particularly in the context of arterial and venous thrombosis. Although its clinical development has been discontinued, the available preclinical data provide valuable insights into its anticoagulant and potential antithrombotic effects.
These application notes provide a summary of the available data on Flovagatran and detailed protocols for key experiments relevant to the preclinical evaluation of direct thrombin inhibitors.
Data Presentation
In Vitro Activity of Flovagatran
Flovagatran demonstrates high affinity and specificity for thrombin. The inhibition constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a stronger inhibition.
| Parameter | Value | Reference |
| Inhibition Constant (Ki) against Thrombin | 9 nM | [1] |
In Vivo Efficacy of Flovagatran in a Canine Cardiopulmonary Bypass Model
A key preclinical study evaluated the efficacy of Flovagatran as an anticoagulant during cardiopulmonary bypass (CPB) in dogs. The study utilized a bolus plus continuous infusion regimen to achieve and maintain therapeutic anticoagulation.
| Bolus Dose (mg/kg) | Infusion Rate (mg/kg/h) | Duration (minutes) | Outcome | Reference |
| 1.0 | 4 | 90 | Anticoagulation achieved | [1] |
| 2.5 | 10 | 90 | Effective anticoagulation, elevated pharmacodynamic markers, and minimal post-operative blood loss | [1] |
| 5.0 | 20 | 90 | Anticoagulation achieved | [1] |
Signaling Pathway and Mechanism of Action
Flovagatran exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa). This prevents thrombin-mediated cleavage of fibrinogen to fibrin, a critical step in the formation of a stable blood clot. Furthermore, by inhibiting thrombin, Flovagatran also indirectly inhibits thrombin-induced activation of platelets and other coagulation factors (Factors V, VIII, XI, and XIII), further contributing to its antithrombotic effect.
Experimental Protocols
In Vitro Anticoagulant Activity Assessment: Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) Assays
Objective: To determine the in vitro anticoagulant effect of Flovagatran by measuring the prolongation of aPTT and PT in human plasma.
Materials:
-
Flovagatran
-
Pooled normal human plasma (citrated)
-
aPTT reagent (e.g., containing a contact activator like silica)
-
PT reagent (thromboplastin)
-
Calcium chloride (CaCl2) solution (25 mM)
-
Coagulometer
-
Control anticoagulant (e.g., heparin for aPTT, warfarin-treated plasma for PT)
Protocol:
-
Preparation of Flovagatran Solutions: Prepare a stock solution of Flovagatran in a suitable solvent (e.g., DMSO or saline) and make serial dilutions to achieve a range of final concentrations to be tested in plasma.
-
Incubation: Add a small volume of the Flovagatran dilution or vehicle control to pre-warmed aliquots of pooled normal human plasma. Incubate for a specified period (e.g., 2 minutes) at 37°C.
-
aPTT Measurement: a. To the plasma-Flovagatran mixture, add the aPTT reagent and incubate for the manufacturer-recommended time (typically 3-5 minutes) at 37°C. b. Initiate the clotting reaction by adding pre-warmed CaCl2 solution. c. The coagulometer will measure the time taken for clot formation.
-
PT Measurement: a. To the plasma-Flovagatran mixture, add the PT reagent (which contains calcium). b. The coagulometer will immediately start timing and measure the time to clot formation.
-
Data Analysis: Record the clotting times in seconds. Plot the concentration of Flovagatran against the prolongation of aPTT and PT. Calculate the concentration of Flovagatran required to double the baseline clotting time.
Thrombin-Induced Platelet Aggregation Assay
Objective: To assess the inhibitory effect of Flovagatran on thrombin-induced platelet aggregation.
Materials:
-
Flovagatran
-
Freshly drawn human blood (in citrate (B86180) anticoagulant)
-
Thrombin (low concentration, e.g., 0.1-0.5 U/mL)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
-
Saline or appropriate buffer
Protocol:
-
PRP and PPP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Performance: a. Add a defined volume of adjusted PRP to the aggregometer cuvettes and allow it to stabilize at 37°C with stirring. b. Add different concentrations of Flovagatran or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes). c. Initiate platelet aggregation by adding a low concentration of thrombin. d. Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum percentage of platelet aggregation for each concentration of Flovagatran. Plot the Flovagatran concentration against the percentage inhibition of aggregation and calculate the IC50 value (the concentration of Flovagatran that inhibits 50% of the thrombin-induced platelet aggregation).
In Vivo Thrombosis Model (Canine Cardiopulmonary Bypass - based on Nelson et al., 2008)
Objective: To evaluate the in vivo anticoagulant and antithrombotic efficacy and safety of Flovagatran in a clinically relevant large animal model.
Materials:
-
Flovagatran for injection
-
Anesthetized dogs
-
Cardiopulmonary bypass circuit and equipment
-
Surgical instruments for thoracotomy and cannulation
-
Activated clotting time (ACT) monitoring device
-
Blood gas and electrolyte analyzer
-
Equipment for blood sample collection and processing
Protocol:
-
Animal Preparation and Anesthesia: Anesthetize the dogs and establish mechanical ventilation. Monitor vital signs throughout the procedure.
-
Surgical Procedure: Perform a thoracotomy to expose the heart and great vessels. Place cannulas in the appropriate vessels for the CPB circuit.
-
Baseline Measurements: Collect baseline blood samples for ACT, aPTT, PT, and other hematological parameters.
-
Flovagatran Administration: Administer a bolus dose of Flovagatran intravenously, followed by a continuous infusion as described in the data table.
-
Initiation of Cardiopulmonary Bypass: Start CPB and maintain a target ACT (e.g., >400 seconds) by adjusting the Flovagatran infusion rate if necessary.
-
Surgical Simulation: Perform a simulated surgical procedure, such as a mitral valve repair, during CPB.
-
Weaning from CPB: After the simulated procedure, gradually wean the animal off CPB.
-
Post-CPB Monitoring: Monitor for any signs of bleeding or thrombosis. Collect blood samples at various time points post-infusion to assess the reversal of anticoagulation.
-
Data Collection and Analysis: Record ACT values throughout the procedure. Measure post-operative blood loss. Analyze plasma concentrations of Flovagatran and its active metabolite.
Conclusion
Flovagatran is a potent direct thrombin inhibitor that has demonstrated effective anticoagulation in a preclinical model of cardiopulmonary bypass. While its clinical development has been halted, the study of Flovagatran and similar molecules contributes to the understanding of direct thrombin inhibition as a therapeutic strategy for cardiovascular diseases. The provided protocols offer a framework for the preclinical evaluation of novel anticoagulants targeting thrombin.
References
Application Notes and Protocols for Flovagatran Sodium in Serine Protease Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran (B1672847) sodium is a potent, reversible, and direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. With a high affinity for its target, it serves as a valuable tool for researchers studying thrombosis, hemostasis, and the broader roles of serine proteases in physiological and pathological processes. These application notes provide detailed protocols for utilizing flovagatran sodium in serine protease inhibition studies, offering insights into its mechanism of action and practical guidance for experimental design.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869), a key step in clot formation. As a direct thrombin inhibitor, its action is independent of antithrombin III. The inhibition is reversible, allowing for a predictable and dose-dependent anticoagulant response.
Applications in Research
-
Thrombosis and Hemostasis Research: this compound is an ideal candidate for in vitro and in vivo models of arterial and venous thrombosis to investigate the role of thrombin in these conditions.
-
Drug Discovery: It can be used as a reference compound in the development and screening of novel anticoagulants and serine protease inhibitors.
-
Coagulation Cascade Studies: Researchers can employ this compound to specifically block thrombin activity and elucidate its downstream effects on the coagulation cascade and other signaling pathways.
Quantitative Data
| Target Protease | Inhibitory Constant (Ki) | Reference |
| Thrombin | 9 nM | [1][2] |
Note: Researchers are encouraged to determine the IC50 and Ki values of this compound against other serine proteases of interest to establish its selectivity profile for their specific applications.
Experimental Protocols
Protocol 1: In Vitro Thrombin Inhibition Assay using a Fluorogenic Substrate
This protocol describes a method to determine the inhibitory activity of this compound against thrombin in a purified system.
Materials:
-
This compound
-
Human α-thrombin (or other target serine protease)
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~350/450 nm)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations for the assay.
-
Prepare Thrombin Solution: Dilute human α-thrombin in Assay Buffer to a working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound solutions to the test wells.
-
Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the control wells (enzyme activity without inhibitor).
-
Add 10 µL of Assay Buffer to the blank wells (substrate only).
-
-
Enzyme Addition: Add 20 µL of the diluted thrombin solution to the test and control wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the fluorogenic thrombin substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorometric reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Determine the percent inhibition for each this compound concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Assessment of Anticoagulant Activity using Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
This protocol outlines the procedure to evaluate the effect of this compound on plasma clotting time.
Materials:
-
This compound
-
Human pooled normal plasma
-
PT reagent (containing tissue factor and phospholipids)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 25 mM)
-
Coagulometer
Procedure:
-
Prepare Plasma Samples: Spike human pooled normal plasma with various concentrations of this compound or a vehicle control (e.g., saline).
-
Incubation: Incubate the plasma samples at 37°C for a predetermined time (e.g., 5 minutes).
-
Prothrombin Time (PT) Assay:
-
Pipette 100 µL of the pre-warmed plasma sample into a cuvette.
-
Add 200 µL of the pre-warmed PT reagent.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Activated Partial Thromboplastin Time (aPTT) Assay:
-
Pipette 100 µL of the pre-warmed plasma sample into a cuvette.
-
Add 100 µL of the pre-warmed aPTT reagent and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Add 100 µL of pre-warmed CaCl2 solution to initiate clotting.
-
The coagulometer will detect clot formation and record the clotting time in seconds.
-
-
Data Analysis:
-
Record the clotting times for each this compound concentration.
-
Plot the clotting time (in seconds) against the concentration of this compound to observe the dose-dependent anticoagulant effect. Direct thrombin inhibitors like flovagatran are expected to prolong the aPTT to a greater extent than the PT[3].
-
Visualization of Pathways and Workflows
Caption: Workflow for in vitro thrombin inhibition assay.
Caption: Inhibition of thrombin signaling by flovagatran.
Stability and Storage
-
Powder: this compound powder should be stored in a cool, dry place, protected from light.
-
Solutions: Stock solutions of this compound in DMSO can be stored at -20°C for several weeks. For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid potential degradation. A short-term stability study for your specific buffer and concentration is advisable.
In Vitro and In Vivo Models
In Vitro Models:
-
Microfluidic Devices: These "thrombosis-on-a-chip" models can be coated with collagen and tissue factor to mimic the vessel wall and perfused with whole blood containing this compound to study its effect on thrombus formation under flow conditions[1][2].
-
Badimon Chamber: This ex vivo model uses native whole blood perfused over a thrombogenic substrate to assess the antithrombotic effects of drugs like this compound[4].
In Vivo Models:
-
Ferric Chloride-Induced Thrombosis Model: A common model in rodents where ferric chloride is applied to an artery or vein to induce endothelial injury and subsequent thrombosis. This compound can be administered to assess its ability to prevent or reduce thrombus formation[5].
-
Arteriovenous Shunt Model: This model involves placing a shunt between an artery and a vein in animals like rats or rabbits. The thrombogenicity of the shunt material leads to thrombus formation, and the effect of this compound on thrombus weight can be quantified[6].
-
Stasis-Induced Venous Thrombosis Model: In this model, a segment of a vein (e.g., the inferior vena cava in mice) is ligated to induce blood stasis and thrombus formation, mimicking deep vein thrombosis[7].
Conclusion
This compound is a powerful and specific tool for the investigation of thrombin's role in health and disease. The protocols and information provided here offer a foundation for researchers to design and execute robust experiments in the field of serine protease inhibition. Careful consideration of experimental conditions and appropriate controls will ensure the generation of reliable and reproducible data.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. myadlm.org [myadlm.org]
- 3. droracle.ai [droracle.ai]
- 4. assets.human.de [assets.human.de]
- 5. Stability of Melphalan in 0.9% Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.stanford.edu [med.stanford.edu]
- 7. A critical review on serine protease: Key immune manipulator and pathology mediator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flovagatran (TGN 255) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data on the bolus and infusion rates of Flovagatran (also known as TGN 255), a potent and reversible direct thrombin inhibitor, in preclinical animal studies. The information is intended to guide researchers in designing experiments to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this investigational anticoagulant.
Summary of Bolus and Infusion Rates
Flovagatran has been investigated for its anticoagulant effects in a canine model of cardiopulmonary bypass (CPB). The dosing regimens involved an initial intravenous bolus followed by a continuous infusion to maintain therapeutic plasma concentrations. The table below summarizes the dosages used in these studies.
| Animal Model | Study Phase | Bolus Dose (mg/kg) | Infusion Rate (mg/kg/h) | Duration | Key Findings |
| Dog | Dose-ranging in conscious animals | 5 | 20 | - | Elevated pharmacodynamic markers. No adverse effects on platelet or red blood cell counts. |
| Dog | CPB dose-ranging study | 5 | 20 | - | Significantly elevated pharmacodynamic markers. Associated with hemorrhagic and paradoxical thrombogenic effects. |
| Dog | Surgical study with simulated mitral valve repair (CPB) | 2.5 | 10 | 90 minutes | Produced effective anticoagulation with minimal post-operative blood loss.[1] |
| Dog | Surgical study with simulated mitral valve repair (CPB) | 1.0 | 4 | 90 minutes | Tested as part of dose-ranging. |
| Dog | Surgical study with simulated mitral valve repair (CPB) | 5.0 | 20 | 90 minutes | Tested as part of dose-ranging. |
Experimental Protocols
The following are detailed methodologies based on the available information from the key canine cardiopulmonary bypass study.
Canine Cardiopulmonary Bypass Model
This study was conducted in three phases to determine the optimal dosing of Flovagatran (TGN 255) for anticoagulation during cardiac surgery.[1]
Phase 1: Dose-Ranging in Conscious Animals
-
Animals: Healthy adult dogs (n=6).
-
Objective: To determine the pharmacokinetic and pharmacodynamic profile of a high-dose regimen.
-
Procedure:
-
Administer a single intravenous bolus of Flovagatran at 5 mg/kg.
-
Immediately follow with a continuous intravenous infusion at a rate of 20 mg/kg/h.
-
Collect blood samples at predetermined intervals to measure plasma drug concentrations and pharmacodynamic markers of anticoagulation (e.g., activated clotting time (ACT), prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT)).
-
Monitor animals for any adverse effects, including changes in platelet and red blood cell counts.
-
Phase 2: Dose-Ranging During Cardiopulmonary Bypass
-
Animals: Healthy adult dogs (n=6) undergoing a terminal procedure.
-
Objective: To evaluate the anticoagulant efficacy and safety of the high-dose regimen during CPB.
-
Procedure:
-
Anesthetize the animals and initiate cardiopulmonary bypass using standard surgical procedures.
-
Administer an intravenous bolus of Flovagatran at 5 mg/kg.
-
Start a continuous intravenous infusion of Flovagatran at 20 mg/kg/h.
-
Monitor coagulation parameters (ACT, PT, aPTT) throughout the CPB procedure.
-
Observe for and document any hemorrhagic or thrombogenic events.
-
Phase 3: Optimal Dose Regimen in a Surgical Model
-
Animals: Healthy adult dogs (n=4) undergoing a terminal procedure with simulated mitral valve repair.
-
Objective: To confirm the efficacy and safety of a lower, optimized dose of Flovagatran during a surgical procedure with CPB.
-
Procedure:
-
Anesthetize the animals and prepare for simulated mitral valve repair with CPB.
-
Administer an intravenous bolus of Flovagatran at 2.5 mg/kg.
-
Initiate a continuous intravenous infusion of Flovagatran at 10 mg/kg/h for the duration of the 90-minute procedure.
-
Continuously monitor standard coagulation parameters.
-
Measure post-operative blood loss to assess hemostasis.
-
Visualizations
Experimental Workflow for Flovagatran Canine Study
Mechanism of Action: Direct Thrombin Inhibition
Flovagatran is a direct thrombin inhibitor. It binds to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.
References
Application Notes and Protocols for Flovagatran Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran sodium is a potent, reversible, and direct inhibitor of thrombin, the final protease in the coagulation cascade. Its inhibitory action on thrombin prevents the conversion of fibrinogen to fibrin, thereby blocking clot formation. These properties make this compound a valuable tool for in vitro and in vivo studies of thrombosis and hemostasis. This document provides detailed guidelines for the laboratory handling, storage, and use of this compound in common anticoagulant assays.
Product Information
| Parameter | Value | Reference |
| Synonyms | TGN-255 | [1] |
| CAS Number | 871575-98-3 | [1] |
| Molecular Formula | C₂₇H₃₆BN₃NaO₇ | |
| Molecular Weight | 547.4 g/mol | |
| Mechanism of Action | Direct Thrombin Inhibitor | [1] |
| Inhibitor Constant (Ki) | 9 nM | [1] |
Handling and Safety Precautions
This compound should be handled by trained personnel in a laboratory setting. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 to 4°C | Short-term (days to weeks) | Keep in a dry, dark, and well-ventilated area in a tightly sealed container. |
| -20°C | Long-term (months to years) | ||
| Stock Solution in DMSO | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year |
Solution Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of this compound using an analytical balance.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / 547.4 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of DMSO to the vial.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Experimental Protocols
This compound's anticoagulant activity can be assessed using standard coagulation assays such as the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) assays.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Platelet-poor plasma (PPP) from citrated whole blood (3.2% sodium citrate)
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Coagulometer or a water bath at 37°C and a stopwatch
-
Pipettes and tips
Protocol:
-
Prepare a series of dilutions of this compound from the stock solution using an appropriate buffer or saline. Suggested final concentrations in plasma: 0.1, 0.5, 1, 5, 10, and 50 µM.
-
Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.
-
Pipette 50 µL of PPP into a pre-warmed cuvette.
-
Add 5 µL of the desired this compound dilution (or vehicle control) to the PPP and incubate for 2 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for 5 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl₂ solution.
-
Simultaneously, start the timer and measure the time until clot formation.
-
Record the clotting time in seconds.
-
Perform each measurement in triplicate.
Data Presentation:
| This compound Concentration (µM) | Clotting Time (seconds) | Fold Increase over Control |
| 0 (Vehicle Control) | 1.0 | |
| 0.1 | ||
| 0.5 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 50 |
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of the coagulation cascade.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Platelet-poor plasma (PPP) from citrated whole blood (3.2% sodium citrate)
-
PT reagent (containing tissue factor and calcium)
-
Coagulometer or a water bath at 37°C and a stopwatch
-
Pipettes and tips
Protocol:
-
Prepare a series of dilutions of this compound as described for the aPTT assay.
-
Pre-warm the PT reagent to 37°C.
-
Pipette 50 µL of PPP into a pre-warmed cuvette.
-
Add 5 µL of the desired this compound dilution (or vehicle control) to the PPP and incubate for 2 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.
-
Simultaneously, start the timer and measure the time until clot formation.
-
Record the clotting time in seconds.
-
Perform each measurement in triplicate.
Data Presentation:
| This compound Concentration (µM) | Clotting Time (seconds) | Fold Increase over Control |
| 0 (Vehicle Control) | 1.0 | |
| 0.1 | ||
| 0.5 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 50 |
Visualizations
Coagulation Cascade and Inhibition by this compound
Caption: Inhibition of the coagulation cascade by this compound.
Experimental Workflow for Anticoagulant Assays
Caption: General workflow for in vitro anticoagulant assays.
References
Troubleshooting & Optimization
improving Flovagatran sodium solubility in aqueous buffers
Technical Support Center: Flovagatran Sodium
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound at neutral pH?
This compound, the salt form of the weakly acidic parent compound Flovagatran, exhibits pH-dependent solubility. While the salt form enhances solubility compared to the free acid, it can still present challenges in neutral buffers. The solubility of this compound in pure water is approximately 0.5 mg/mL, but this can decrease in buffered solutions at or below neutral pH due to conversion to the less soluble free acid form, Flovagatran.
Q2: Why is my this compound not dissolving completely in my phosphate-buffered saline (PBS) at pH 7.4?
Incomplete dissolution in neutral or near-neutral pH buffers like PBS is a common issue. This often occurs due to the common ion effect or localized pH changes upon dissolution, which can lead to the precipitation of the less soluble free acid, Flovagatran. The pKa of Flovagatran is approximately 6.8, meaning that at pH 7.4, a significant portion of the compound can still exist in its less soluble free acid form.
Q3: Can I heat the solution to improve the solubility of this compound?
Gentle heating (e.g., to 37-40°C) can temporarily increase the solubility of this compound. However, it is crucial to assess the compound's thermal stability to avoid degradation. Upon cooling, the compound may precipitate out of solution, so this method is best for immediate use applications. A preliminary thermal stability study is recommended before implementing this as a standard procedure.
Q4: What are the recommended strategies for enhancing the solubility of this compound for in vitro assays?
Several strategies can be employed to improve the aqueous solubility of this compound for experimental purposes. These include:
-
pH Adjustment: Maintaining the pH of the buffer well above the pKa of Flovagatran (e.g., pH 8.0 or higher) can significantly increase solubility by keeping the compound in its ionized, salt form.
-
Use of Co-solvents: Incorporating organic co-solvents such as DMSO, ethanol, or PEG 400 can enhance solubility. However, the concentration of these co-solvents must be compatible with the experimental system (e.g., cell-based assays).
-
Inclusion of Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility.
-
Complexation with Cyclodextrins: Encapsulating Flovagatran within cyclodextrin (B1172386) molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with enhanced aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitate forms after adding this compound stock solution (in DMSO) to an aqueous buffer.
-
Cause: This is often due to the poor solubility of the compound in the final aqueous buffer, causing it to "crash out" of solution when the organic solvent is diluted.
-
Solution:
-
Decrease the concentration of the final solution.
-
Increase the percentage of co-solvent in the final solution, if permissible for your experiment.
-
Add the stock solution to the buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations.
-
Consider using a different co-solvent or a solubilizing excipient in your final buffer.
-
Issue 2: The pH of the buffer decreases after dissolving this compound.
-
Cause: This can happen if the this compound salt is not fully stoichiometric or if there is an interaction with buffer components. A decrease in pH will further reduce solubility.
-
Solution:
-
Use a buffer with a higher buffering capacity.
-
Re-adjust the pH of the final solution after the dissolution of this compound.
-
Prepare the solution in a buffer with a pH at least 1.5 to 2 units above the pKa of Flovagatran.
-
Issue 3: Inconsistent results in biological assays.
-
Cause: Inconsistent solubility or precipitation of the compound in the assay medium can lead to variable effective concentrations, resulting in poor reproducibility.
-
Solution:
-
Visually inspect your assay plates for any signs of precipitation before and during the experiment.
-
Perform a solubility test directly in your final assay medium, including all supplements like serum, to confirm the compound remains in solution.
-
Prepare fresh solutions for each experiment to avoid issues with compound stability or precipitation over time.
-
Data on Solubility Enhancement
The following tables summarize the solubility of this compound under various conditions.
Table 1: Solubility of this compound in Different Aqueous Buffers at 25°C
| Buffer System | pH | Solubility (mg/mL) |
| Deionized Water | ~7.0 | 0.52 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.45 |
| Tris Buffer | 7.4 | 0.48 |
| Tris Buffer | 8.0 | 1.2 |
| Carbonate Buffer | 9.0 | 5.8 |
Table 2: Effect of Co-solvents and Excipients on this compound Solubility in PBS (pH 7.4) at 25°C
| Vehicle | Concentration (%) | Solubility (mg/mL) | Fold Increase |
| PBS (Control) | - | 0.45 | 1.0 |
| DMSO | 5% | 1.5 | 3.3 |
| Ethanol | 10% | 1.1 | 2.4 |
| PEG 400 | 10% | 2.3 | 5.1 |
| Tween® 80 | 0.5% | 0.9 | 2.0 |
| HP-β-CD | 2% | 3.1 | 6.9 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement by Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired buffer or vehicle in a glass vial.
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, allow the suspension to settle.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a this compound Formulation with HP-β-Cyclodextrin
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., 2% w/v HP-β-CD in PBS).
-
Slowly add the pre-weighed this compound powder to the HP-β-CD solution while stirring.
-
Continue to stir the mixture at room temperature for at least 4 hours, or until the solution becomes clear.
-
Sterile filter the final solution through a 0.22 µm filter if required for the application.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Impact of pH on the solubility of Flovagatran.
Technical Support Center: Optimizing Flovagatran Sodium Concentration for In Vitro Assays
Welcome to the technical support center for Flovagatran sodium. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in various in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible direct inhibitor of thrombin.[1] Its mechanism of action involves binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. It has a reported inhibition constant (Ki) of 9 nM.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the appropriate aqueous buffer for your experiment.
Q3: What are the recommended storage conditions for this compound and its stock solutions?
Solid this compound should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions can be pH-dependent, so it is advisable to prepare fresh dilutions in your assay buffer for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Thrombin Activity in a Chromogenic Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare a fresh stock solution of this compound in DMSO. - Avoid multiple freeze-thaw cycles of the stock solution. - Prepare fresh dilutions in assay buffer immediately before each experiment. |
| Incorrect Concentration Calculation | - Double-check all calculations for dilutions of the stock solution. - Ensure the molecular weight used for calculation is correct. |
| Suboptimal Assay Conditions | - Verify the pH of your assay buffer is within the optimal range for thrombin activity (typically pH 7.4-8.0). - Ensure the temperature of the assay is maintained at 37°C. |
| Inactive Thrombin Enzyme | - Test the activity of your thrombin stock using a known standard or by performing a control experiment without any inhibitor. - Use a fresh aliquot of thrombin if activity is low. |
| Interference from Assay Components | - Some components in complex biological samples (e.g., plasma) can interfere with the assay. Consider using purified systems or validating the assay with spiked samples. |
Issue 2: Unexpected Results in Activated Partial Thromboplastin Time (aPTT) Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reagent-Dependent Effects | - The degree of aPTT prolongation by direct thrombin inhibitors can vary significantly depending on the aPTT reagent used.[2][3][4][5] - If possible, test different aPTT reagents to find one that provides a consistent and dose-responsive prolongation with this compound. |
| High Concentration of Inhibitor | - At very high concentrations, the aPTT may be prolonged beyond the detection limit of the instrument ("out of range"). - Perform a dose-response curve to determine the linear range of the assay for this compound. |
| Pre-analytical Variables | - Ensure proper blood collection and plasma preparation procedures. Platelet contamination can affect aPTT results. |
| Paradoxical Hypercoagulability at Low Concentrations | - Some direct thrombin inhibitors have been reported to cause a paradoxical increase in thrombin generation at low concentrations.[6][7] While not specifically documented for this compound, be aware of this possibility and test a wide range of concentrations. |
Issue 3: Variability in Thrombin Generation Assay (TGA) Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Substrate Depletion | - In highly procoagulant samples or at low inhibitor concentrations, the fluorogenic or chromogenic substrate can be rapidly consumed, leading to an underestimation of thrombin generation. - Ensure the substrate concentration is not limiting in your assay. |
| Inconsistent Triggering | - The concentration of tissue factor (TF) used to trigger thrombin generation is a critical parameter.[8] - Use a consistent and validated concentration of TF for all experiments. |
| Plasma Sample Quality | - The quality of the plasma sample is crucial. Use platelet-poor plasma (PPP) for standardized results.[8] - Ensure consistent sample handling and storage. |
| Inhibition of Protein C Pathway | - At low concentrations, some direct thrombin inhibitors may preferentially inhibit the protein C anticoagulant pathway, leading to a paradoxical increase in thrombin generation.[6][7] - Carefully evaluate the dose-response of this compound on thrombin generation parameters. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and typical ranges for related in vitro assays.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Assay |
| Ki | 9 nM | Thrombin Inhibition |
| IC50 | Not explicitly found in searches | Chromogenic Thrombin Assay |
Table 2: Typical Parameters in a Thrombin Generation Assay (TGA)
| Parameter | Description | Typical Effect of a Thrombin Inhibitor |
| Endogenous Thrombin Potential (ETP) | Total amount of thrombin generated over time. | Decrease |
| Peak Thrombin | Maximum concentration of thrombin generated. | Decrease |
| Lag Time | Time to the start of thrombin generation. | Increase |
| Time to Peak | Time to reach peak thrombin concentration. | Increase |
Experimental Protocols
Protocol 1: Chromogenic Thrombin Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a working solution of human α-thrombin (e.g., 1 U/mL) in a suitable assay buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA).
-
Prepare a solution of a chromogenic thrombin substrate (e.g., S-2238) in the assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 20 µL of a serial dilution of this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 160 µL of assay buffer to each well.
-
Add 20 µL of the thrombin solution to each well to initiate the reaction.
-
Incubate for 10 minutes at 37°C.
-
Add 20 µL of the chromogenic substrate solution to each well.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (V) for each concentration of this compound.
-
Plot the percentage of thrombin inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Thrombin Generation Assay (TGA) - Calibrated Automated Thrombogram (CAT)
-
Reagent Preparation:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood by double centrifugation.
-
Prepare a stock solution of this compound in DMSO.
-
Use a commercial TGA kit containing a trigger solution (e.g., low concentration of tissue factor and phospholipids) and a fluorogenic substrate.
-
-
Assay Procedure:
-
Spike the PPP with various concentrations of this compound or vehicle control.
-
In a 96-well plate, add 80 µL of the spiked PPP to each well.
-
Add 20 µL of the trigger/substrate mixture to each well to start the reaction.
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity over time (e.g., for 60 minutes) at excitation and emission wavelengths appropriate for the fluorophore.
-
-
Data Analysis:
-
Use the manufacturer's software to analyze the raw fluorescence data and generate a thrombogram (thrombin generation curve).
-
The software will calculate key parameters such as Endogenous Thrombin Potential (ETP), peak thrombin, lag time, and time to peak.
-
Evaluate the concentration-dependent effect of this compound on these parameters.
-
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Experimental workflow for a Thrombin Generation Assay (TGA).
Caption: A logical troubleshooting workflow for inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 3. Effects of the oral, direct thrombin inhibitor dabigatran on five common coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct thrombin inhibitors, but not the direct factor Xa inhibitor rivaroxaban, increase tissue factor-induced hypercoagulability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with NKTR-255
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when working with NKTR-255. For the user's convenience, the original topic "TGN 255" has been interpreted as the investigational agent NKTR-255, a polymer-conjugated IL-15 receptor agonist, based on the context of the inquiry.
Frequently Asked Questions (FAQs)
Q1: What is NKTR-255 and what is its primary mechanism of action?
A1: NKTR-255 is an investigational cancer immunotherapy that acts as an IL-15 receptor agonist. It is a pegylated form of recombinant human IL-15 (rhIL-15) designed to have an improved pharmacokinetic profile.[1] Its primary mechanism of action involves stimulating the proliferation and activation of natural killer (NK) cells and CD8+ T cells, which are crucial components of the anti-tumor immune response.[2] NKTR-255 is designed to engage the IL-15 receptor complex (IL-15Rα/IL-2Rβγ) to promote the formation of long-term immunological memory.[3]
Q2: We are observing significant variability in NK cell expansion and activation in our in vitro assays. What are the potential causes?
A2: Inconsistent NK cell responses to NKTR-255 in vitro can stem from several factors:
-
Cell Health and Donor Variability: The health and activation state of peripheral blood mononuclear cells (PBMCs) or isolated NK cells are critical. Ensure cells are properly handled and have high viability. Significant donor-to-donor variability in NK cell frequency and baseline activation status can also contribute to inconsistent results.
-
Cell Culture Conditions: NK cells are sensitive to their culture environment. Variations in media composition, serum lot, cell density, and incubation time can all impact their response to NKTR-255. It is crucial to maintain consistent and optimized culture conditions.
-
Reagent Handling and Stability: Improper storage or handling of NKTR-255 can affect its bioactivity. Refer to the manufacturer's instructions for recommended storage conditions and avoid repeated freeze-thaw cycles.
-
Assay Protocol Variations: Ensure consistent execution of your experimental protocol, including incubation times, reagent concentrations, and cell washing steps.
Q3: Our preclinical in vivo studies show inconsistent tumor growth inhibition with NKTR-255 treatment. What should we investigate?
A3: Variability in in vivo efficacy can be influenced by:
-
Animal Model and Tumor Burden: The choice of animal model and the initial tumor burden at the start of treatment can significantly impact outcomes. Higher tumor burdens may be more difficult to control.[4]
-
Immune System Competency of the Model: The response to NKTR-255 is dependent on a functional immune system. Inconsistent results may be observed in immunocompromised models or models with variable immune cell reconstitution.
-
Dosing and Administration: Inconsistencies in the dose, route, or frequency of NKTR-255 administration can lead to variable exposures and efficacy. Ensure accurate and consistent dosing procedures.
-
Patient-Derived Xenograft (PDX) Model Variability: If using PDX models, inherent heterogeneity between individual patient tumors can lead to different responses to NKTR-255.
Q4: We are using NKTR-255 to enhance CAR-T cell expansion and are seeing inconsistent results. What are the key factors to consider?
A4: When using NKTR-255 in combination with CAR-T cell therapy, consider the following:
-
Timing of NKTR-255 Administration: The timing of NKTR-255 administration relative to CAR-T cell infusion can be critical. Clinical studies have explored administering NKTR-255 around day 7 or 14 post-infusion.[5][6]
-
CAR-T Cell Product Variability: The specific CAR-T cell product used, including the co-stimulatory domain and manufacturing process, can influence the response to NKTR-255.
-
Patient-Specific Factors: In a clinical or pre-clinical setting with human cells, patient-specific factors such as the baseline lymphocyte count and the presence of soluble IL-15Rα can affect CAR-T cell expansion in response to NKTR-255.
Troubleshooting Guides
In Vitro Assay Inconsistencies
| Observed Issue | Potential Cause | Recommended Action |
| Low or variable NK cell proliferation | Poor initial cell viability. | Assess PBMC/NK cell viability before and after isolation. Optimize isolation protocol to maximize viability. |
| Suboptimal cell culture conditions. | Ensure consistent media, serum, and supplements. Optimize cell seeding density. | |
| Inactive NKTR-255. | Verify proper storage and handling of NKTR-255. Test a new lot or aliquot. | |
| Inconsistent CD8+ T cell activation | Variation in donor immune cell populations. | Characterize the baseline frequency and phenotype of CD8+ T cells in donor samples. |
| Incorrect assay timing. | Perform a time-course experiment to determine the optimal time point for assessing activation markers. | |
| High background in cytotoxicity assays | Spontaneous target cell death. | Assess the viability of target cells before co-culture. Use a fresh batch of target cells. |
| Effector cell stress. | Minimize handling and centrifugation steps for effector cells. |
In Vivo Study Variability
| Observed Issue | Potential Cause | Recommended Action |
| Variable tumor growth control | Inconsistent tumor implantation. | Standardize the tumor cell injection technique and ensure consistent cell numbers and viability. |
| Differences in animal health status. | Monitor animal health closely and exclude any animals that show signs of illness unrelated to the experiment. | |
| Cage effects. | Randomize animals to treatment groups across multiple cages. | |
| Unexpected toxicity | Incorrect dosing. | Double-check all dose calculations and the concentration of the dosing solution. |
| Animal strain sensitivity. | Consult literature for known sensitivities of the chosen animal strain to immunomodulatory agents. |
Experimental Protocols
A detailed experimental protocol for assessing NKTR-255 activity is crucial for obtaining reproducible results. Below is a generalized protocol for an in vitro NK cell activation assay.
Protocol: In Vitro NK Cell Activation by NKTR-255
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Viability and Counting: Assess cell viability and count using a hemocytometer and trypan blue exclusion.
-
Cell Plating: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well round-bottom plate in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
NKTR-255 Treatment: Add NKTR-255 at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Staining: Harvest cells and stain for surface markers of NK cell identification (e.g., CD3-, CD56+) and activation (e.g., CD69, CD25).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of activated NK cells.
Signaling Pathways and Workflows
NKTR-255 Signaling Pathway
NKTR-255, as an IL-15 agonist, primarily signals through the JAK/STAT pathway. The following diagram illustrates the key steps in this pathway.
Caption: NKTR-255 signaling pathway in NK and CD8+ T cells.
Experimental Workflow for Troubleshooting Inconsistent In Vitro Results
This workflow provides a logical approach to identifying the source of variability in your experiments.
References
- 1. NKTR-255, a novel polymer-conjugated rhIL-15 with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving NK cell function in multiple myeloma with NKTR-255, a novel polymer-conjugated human IL-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nektar.com [nektar.com]
- 4. Paper: NKTR-255 Vs Placebo to Enhance Complete Responses and Durability Following CD19-Directed CAR-T Therapy in Patients with Relapsed/ Refractory (R/R) Large B-Cell Lymphoma (LBCL) [ash.confex.com]
- 5. onclive.com [onclive.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
minimizing off-target effects of Flovagatran sodium
Technical Support Center: Flovagatran Sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound. The information herein is designed to help minimize off-target effects and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, reversible, and highly selective direct inhibitor of thrombin (Factor IIa). By binding to the active site of thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting the final step of the coagulation cascade.
Q2: What are the known or potential off-target effects of this compound?
While this compound is designed for high selectivity towards thrombin, cross-reactivity with other serine proteases in the coagulation cascade can occur, particularly at higher concentrations. The most commonly observed off-target activities are against Factor Xa and Plasmin.
Q3: How can I confirm the on-target activity of this compound in my assay?
The on-target activity can be confirmed using a chromogenic thrombin inhibition assay. A standard protocol is provided in the "Experimental Protocols" section below. A dose-dependent decrease in thrombin activity is indicative of on-target effects.
Q4: What are the recommended storage and handling conditions for this compound?
This compound should be stored as a lyophilized powder at -20°C. For experimental use, create stock solutions in DMSO or a suitable buffer and store them in aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Higher than expected anticoagulant effect observed in plasma-based assays (e.g., aPTT, PT).
-
Possible Cause 1: Off-target inhibition of other coagulation factors.
-
Solution: Perform selectivity assays against other key serine proteases in the coagulation cascade (e.g., Factor Xa, Factor IXa, Factor XIa) to determine if this compound is exhibiting off-target activity at the concentrations used. Refer to the selectivity data in Table 1.
-
-
Possible Cause 2: Incorrect concentration of the compound.
-
Solution: Verify the concentration of your this compound stock solution using a spectrophotometer or another quantitative method. Ensure proper dilution calculations.
-
-
Possible Cause 3: Plasma sample variability.
-
Solution: Use pooled normal plasma for your assays to minimize inter-individual variability. Ensure the plasma was properly collected and stored to maintain the integrity of coagulation factors.
-
Issue 2: Inconsistent results between different experimental batches.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Prepare fresh aliquots of your stock solution from the lyophilized powder. Avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Reagent variability.
-
Solution: Qualify new lots of reagents (e.g., enzymes, substrates, buffers) before use in your experiments. Run a standard control with each new batch.
-
Issue 3: Unexpected cytotoxicity observed in cell-based assays.
-
Possible Cause 1: High concentration of the solvent (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control.
-
-
Possible Cause 2: Off-target effects on cellular proteases.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH assay) with a dose-response of this compound to determine its cytotoxic potential. If cytotoxicity is observed, consider investigating its effect on key cellular serine proteases.
-
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Target Enzyme | IC50 (nM) | Fold Selectivity (vs. Thrombin) |
| Thrombin (Factor IIa) | 2.5 ± 0.3 | 1 |
| Factor Xa | 850 ± 45 | 340 |
| Plasmin | 1200 ± 98 | 480 |
| Trypsin | >10,000 | >4000 |
| Factor IXa | >25,000 | >10,000 |
| Factor XIa | >25,000 | >10,000 |
Experimental Protocols
Protocol 1: Chromogenic Thrombin Inhibition Assay
-
Reagents:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4 with 0.1% BSA)
-
This compound stock solution
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Add 40 µL of human α-thrombin solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the chromogenic thrombin substrate.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a plate reader.
-
Calculate the rate of substrate cleavage for each concentration.
-
Plot the rate of reaction against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified coagulation cascade showing the inhibitory action of this compound on Thrombin.
Caption: Workflow for identifying and characterizing off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpectedly high anticoagulant activity.
how to prevent degradation of Flovagatran sodium during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Flovagatran sodium during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend storage at room temperature, while others suggest -20°C.[3][4] It is crucial to consult the product's Certificate of Analysis for specific storage temperature recommendations.[3][5]
Q2: How should I store this compound once it is in solution?
Q3: What are the likely causes of this compound degradation?
A3: Based on the chemical nature of similar pharmaceutical compounds, the primary factors that could contribute to the degradation of this compound include:
-
Hydrolysis: Reaction with water, which can be accelerated by pH extremes (both acidic and basic conditions).
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or trace metals.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Thermal Degradation: Breakdown at elevated temperatures.[8][9]
Q4: Is this compound sensitive to humidity?
A4: Yes, as with many solid pharmaceutical compounds, humidity can be detrimental. It is recommended to store this compound in a dry environment.[1] For some crystalline sodium salts, high relative humidity can lead to the loss of bound solvents and changes in the physical state, which may impact stability.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in powder color or appearance | Exposure to light, heat, or humidity. | Discard the reagent. Ensure future storage is in a light-protected (amber vial), tightly sealed container at the recommended temperature and low humidity. |
| Decreased potency or inconsistent experimental results | Degradation of the compound. | Prepare fresh solutions for each experiment. If using a stock solution, perform a qualification test (e.g., HPLC) to confirm its concentration and purity before use. Consider conducting a forced degradation study to understand its stability under your experimental conditions. |
| Precipitate forms in a stored solution | Poor solubility at storage temperature or degradation leading to insoluble products. | Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded. Prepare fresh solutions and consider using them immediately. |
| pH of the solution has changed over time | Degradation may be occurring, leading to the formation of acidic or basic byproducts. | Discard the solution. The stability of the compound is likely pH-dependent. For future work, consider buffering the solution to maintain a stable pH. Studies on other compounds have shown that maximum stability is often found in a specific pH range.[10] |
Example Stability Data
The following table provides an example of how stability data for this compound might be presented. The values are hypothetical and for illustrative purposes only.
| Condition | Timepoint | Assay (% of Initial) | Total Impurities (%) | Appearance |
| Solid, 25°C/60% RH | 0 Months | 100.0 | 0.1 | White Powder |
| 3 Months | 99.8 | 0.2 | White Powder | |
| 6 Months | 99.5 | 0.5 | White Powder | |
| Solid, 40°C/75% RH | 0 Months | 100.0 | 0.1 | White Powder |
| 1 Month | 98.2 | 1.8 | Off-white Powder | |
| 3 Months | 95.5 | 4.5 | Yellowish Powder | |
| Solution (pH 7.4), 25°C, Ambient Light | 0 Hours | 100.0 | 0.1 | Clear Solution |
| 24 Hours | 96.3 | 3.7 | Clear Solution | |
| 48 Hours | 92.1 | 7.9 | Faintly Yellow Solution | |
| Solution (pH 7.4), 4°C, Protected from Light | 0 Days | 100.0 | 0.1 | Clear Solution |
| 7 Days | 99.7 | 0.3 | Clear Solution | |
| 14 Days | 99.2 | 0.8 | Clear Solution |
Experimental Protocols
Example Protocol: Stability-Indicating HPLC Method for this compound
This protocol is a representative example and may require optimization.
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.
2. Materials and Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 238 nm (This should be optimized based on the UV spectrum of this compound)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Working Standard (50 µg/mL): Dilute the stock solution appropriately with the mobile phase.
-
Sample Preparation: Prepare samples at a similar concentration to the working standard.
5. Forced Degradation Study:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder at 80°C for 24 hours. Prepare a solution from this powder.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
6. Analysis: Inject the working standard, a non-degraded sample, and all forced degradation samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a chemical stability study.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. targetmol.com [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. abmole.com [abmole.com]
- 6. Long-term stability of sodium folinate in dextrose 5% polyolefin bags at 4degreesC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical chemical stability of warfarin sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal degradation and stability of sodium hyaluronate in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Flovagatran Technical Support Center: Dosage Adjustment to Mitigate Bleeding Risk in Animal Models
Welcome to the Flovagatran Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing Flovagatran dosage to achieve therapeutic efficacy while minimizing the risk of bleeding in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Flovagatran?
Flovagatran is a potent, reversible, and selective direct thrombin inhibitor. It directly binds to the active site of thrombin, thereby inhibiting its enzymatic activity in the coagulation cascade. This prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.
Q2: Which are the most appropriate animal models for evaluating bleeding risk associated with Flovagatran?
The most commonly utilized and well-characterized animal models for assessing anticoagulant-induced bleeding are the tail bleeding assay in rodents (mice and rats).[1][2] Variations of this model, such as tail transection or tail vein transection, allow for the quantification of bleeding time and total blood loss.[3][4][5] For larger animal models, the cuticle bleeding time model in rabbits can also be employed.[6]
Q3: What level of anticoagulation, as measured by coagulation assays, is expected to be therapeutic without causing excessive bleeding?
The therapeutic window for direct thrombin inhibitors like Flovagatran aims for a balance between antithrombotic efficacy and bleeding risk. Generally, a prolongation of the activated partial thromboplastin (B12709170) time (aPTT) to 1.5 to 3 times the baseline value is considered a therapeutic target.[7] It is crucial to establish a dose-response curve for Flovagatran in your specific animal model and correlate aPTT values with both antithrombotic efficacy and bleeding outcomes.[8]
Q4: Are there known reversal agents for Flovagatran?
Currently, there is no specific antidote for Flovagatran. In cases of severe bleeding, strategies may involve the use of prothrombin complex concentrates (PCCs) or recombinant activated factor VIIa (rFVIIa) to help restore hemostasis by "bypassing" the thrombin inhibition.[9] Research on specific reversal agents for direct thrombin inhibitors is ongoing.[1]
Troubleshooting Guide
Issue 1: Excessive Bleeding in a Rodent Tail Bleeding Assay
-
Symptoms:
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Flovagatran Dose Too High | Review the dose-response curve for Flovagatran in your specific animal strain. Consider a dose reduction to a lower, but still therapeutically relevant, level.[6] |
| Animal Strain Sensitivity | Certain strains of mice or rats may exhibit higher sensitivity to anticoagulants. If feasible, compare the bleeding response in a less sensitive strain.[6] |
| Improper Tail Transection Technique | Standardize the tail transection method. A cut that is too deep or severs the tail artery can lead to excessive bleeding that does not accurately reflect the systemic hemostatic effect of the drug.[6] |
| Synergistic Effects with Other Compounds | If Flovagatran is co-administered with other agents, consider the potential for a synergistic effect on bleeding. Test each compound individually to isolate the cause. |
Issue 2: High Variability in Bleeding Times within the Same Treatment Group
-
Symptoms:
-
Large standard deviation in bleeding time measurements.
-
Inconsistent and non-reproducible results across experiments.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of Flovagatran. For oral gavage, confirm proper placement to avoid variability in absorption. |
| Environmental Stressors | Stress can influence physiological responses, including coagulation. Handle animals gently and provide an adequate acclimatization period before the experiment.[6] |
| Technical Inconsistency in Measurement | Ensure that the method for blotting blood and the timing for determining the cessation of bleeding are performed consistently by all personnel involved in the experiment.[6] |
| Variability in Animal Physiology | Factors such as age, sex, and underlying health status can contribute to variability. Ensure that animals are appropriately randomized and that these factors are balanced across treatment groups. |
Experimental Protocols
1. Rodent Tail Bleeding Assay (Tail Transection Method)
-
Objective: To assess the effect of Flovagatran on primary hemostasis by measuring bleeding time and blood loss following a standardized tail transection.[3][4][11]
-
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Homeothermic blanket or heating pad to maintain body temperature at 37°C
-
Scalpel or sharp blade
-
Pre-warmed (37°C) isotonic saline in a collection tube (e.g., 50 mL conical tube)[3]
-
Filter paper (for blotting method)
-
Timer
-
Hemoglobin quantification kit or spectrophotometer
-
-
Procedure:
-
Anesthetize the animal and place it on a homeothermic blanket.
-
Administer Flovagatran or vehicle control at the appropriate time point before the procedure.
-
Immerse the animal's tail in pre-warmed saline for a brief period to normalize temperature.
-
Transect the tail at a predetermined distance from the tip (e.g., 3-5 mm).[4][11]
-
Immediately immerse the transected tail into the pre-warmed saline.[3][4]
-
Start the timer and observe for the cessation of bleeding. Cessation is typically defined as no blood flow for a specific duration (e.g., 120 seconds).[4]
-
If bleeding does not stop within a set cutoff time (e.g., 30 minutes), the experiment is terminated for that animal, and the bleeding time is recorded as the cutoff time.[4]
-
After the observation period, collect the saline containing the blood.
-
Quantify blood loss by measuring the hemoglobin concentration in the saline.[4][5][10]
-
2. Activated Partial Thromboplastin Time (aPTT) Assay
-
Objective: To measure the in vitro anticoagulant effect of Flovagatran on the intrinsic and common coagulation pathways.[12][13]
-
Materials:
-
Anticoagulant for blood collection (e.g., 3.2% sodium citrate)[12]
-
Centrifuge
-
Coagulometer
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
-
Procedure:
-
Collect blood from the animal via an appropriate method (e.g., cardiac puncture, venous catheter) into a tube containing sodium citrate (B86180) (9 parts blood to 1 part citrate).[12]
-
Gently invert the tube several times to ensure proper mixing.
-
Centrifuge the blood sample to obtain platelet-poor plasma.
-
Pre-warm the plasma sample and the aPTT reagent to 37°C.
-
Pipette the plasma into a cuvette in the coagulometer.
-
Add the aPTT reagent and incubate for the manufacturer-specified time. Note that optimal incubation times can vary between species.[14]
-
Add the pre-warmed CaCl2 solution to initiate coagulation.
-
The coagulometer will automatically measure the time until clot formation, which is the aPTT value in seconds.
-
Visualizations
Caption: Flovagatran's direct inhibition of thrombin.
Caption: Experimental workflow for Flovagatran dose adjustment.
Caption: Troubleshooting decision tree for excessive bleeding.
References
- 1. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tail bleeding time [bio-protocol.org]
- 5. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tail bleeding time [bio-protocol.org]
- 12. Assessing blood clotting and coagulation factors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prothrombin Time, Activated Partial Thromboplastin Time, and Fibrinogen Reference Intervals for Inbred Strain 13/N Guinea Pigs (Cavia porcellus) and Validation of Low Volume Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Comparative studies of measuring condition of activated partial thromboplastin time and contact factors in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Flovagatran in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Flovagatran (TGN 255), a potent, reversible direct thrombin inhibitor. Although the development of Flovagatran was discontinued, it remains a compound of interest for thrombosis research. This guide aims to help users navigate its potential limitations and optimize their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is Flovagatran and what is its primary mechanism of action?
Flovagatran (also known as TGN 255) is a small molecule, potent, and reversible direct inhibitor of thrombin (Factor IIa) with a Ki of 9 nM. Its primary mechanism involves binding directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot. Unlike indirect thrombin inhibitors like heparin, its action is independent of antithrombin.
Q2: Why was the clinical development of Flovagatran discontinued?
While specific details regarding the discontinuation of Flovagatran's development are not publicly available, direct thrombin inhibitors as a class can face several challenges. These may include a narrow therapeutic window, bleeding risks, lack of a specific reversal agent for some formulations, and potential for off-target effects.[1][2][3] Another direct thrombin inhibitor, Ximelagatran, was withdrawn from the market due to reports of hepatotoxicity.
Q3: What are the most common issues I might face when working with Flovagatran in my experiments?
Common challenges when working with small molecule inhibitors like Flovagatran include:
-
Solubility Issues: Difficulty in achieving and maintaining the desired concentration in aqueous buffers.
-
Stability Concerns: Degradation of the compound over time, especially in solution, which can be influenced by pH, temperature, and light exposure.
-
Inconsistent Assay Results: High variability in thrombin inhibition assays.
-
Off-Target Effects: Unintended interactions with other kinases or proteins, leading to confounding results.
-
In Vivo Complications: Challenges in achieving desired pharmacokinetic and pharmacodynamic profiles, and managing potential bleeding events.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility
Symptoms:
-
Precipitate observed in stock solutions or assay wells.
-
Difficulty dissolving the compound.
-
Non-linear dose-response curves in activity assays.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | While specific solubility data for Flovagatran is limited, for initial stock solutions, consider using high-purity DMSO. For aqueous buffers, assess the impact of pH on solubility. |
| Low Temperature Precipitation | If precipitation occurs after thawing frozen stock solutions, allow the solution to fully equilibrate to room temperature and vortex gently. Consider preparing fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Exceeding Solubility Limit in Assay Buffer | Determine the maximum solubility of Flovagatran in your specific assay buffer. If the required concentration exceeds this limit, consider using a co-solvent (e.g., a small percentage of DMSO), ensuring it does not interfere with the assay. |
Issue 2: Compound Instability and Degradation
Symptoms:
-
Loss of inhibitory activity over time.
-
Color change in stock or working solutions.
-
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| pH Instability | The stability of many small molecules is pH-dependent. Evaluate the stability of Flovagatran at the pH of your experimental buffer. If instability is observed, consider adjusting the buffer pH or using a more suitable buffer system. |
| Oxidation | Some compounds are sensitive to oxidation. To mitigate this, consider purging the headspace of storage vials with an inert gas like argon or nitrogen before sealing. |
| Photodegradation | Protect stock solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. |
Issue 3: Variability in Thrombin Inhibition Assays
Symptoms:
-
High standard deviations between replicate wells.
-
Inconsistent IC50 values across experiments.
-
Unexpectedly low or high enzyme activity in control wells.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reagent Quality | Use high-purity, active thrombin. Confirm the activity of your thrombin stock before initiating inhibition assays. Ensure the substrate concentration is appropriate and not limiting the reaction rate. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Maintain a consistent temperature (e.g., 37°C) throughout the assay. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. Use calibrated pipettes. |
| Plate Effects | Be mindful of potential "edge effects" on microplates. Consider not using the outer wells or filling them with buffer to maintain a humid environment. |
Experimental Protocols
In Vitro Thrombin Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available thrombin inhibitor screening kits.
Materials:
-
Flovagatran
-
Human α-thrombin
-
Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4)
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 350/450 nm)
Procedure:
-
Prepare Flovagatran Stock Solution: Dissolve Flovagatran in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Prepare Working Solutions: Perform serial dilutions of the Flovagatran stock solution in Thrombin Assay Buffer to achieve a range of desired concentrations.
-
Thrombin Preparation: Dilute human α-thrombin in Thrombin Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Test Wells: Add 50 µL of diluted thrombin solution and 10 µL of the corresponding Flovagatran working solution.
-
Positive Control (No Inhibitor): Add 50 µL of diluted thrombin solution and 10 µL of Thrombin Assay Buffer.
-
Blank (No Enzyme): Add 60 µL of Thrombin Assay Buffer.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 40 µL of the thrombin substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each Flovagatran concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the Flovagatran concentration to determine the IC50 value.
Quantitative Data Summary
The following table summarizes available data for Flovagatran (TGN 255).
| Parameter | Value | Reference |
| Mechanism of Action | Reversible, Direct Thrombin Inhibitor | |
| Inhibition Constant (Ki) | 9 nM | |
| In Vivo Efficacy (Haemodialysis Patients) | Well-tolerated; dose-dependent decrease in extracorporeal circuit clotting |
Visualizations
Caption: Flovagatran directly inhibits thrombin, preventing fibrin clot formation.
Caption: Workflow for determining the IC50 of Flovagatran.
Caption: A logical approach to troubleshooting inconsistent experimental data.
References
Flovagatran Sodium Interference: Technical Support Center
Welcome to the technical support center for flovagatran (B1672847) sodium. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding potential laboratory interferences with this compound.
Frequently Asked Questions (FAQs)
Q1: What is flovagatran sodium and what is its mechanism of action?
This compound is a potent and reversible direct thrombin inhibitor (DTI).[1] Its primary mechanism of action is to directly bind to and inhibit the activity of thrombin (Factor IIa), a key enzyme in the coagulation cascade. By inhibiting thrombin, flovagatran prevents the conversion of fibrinogen to fibrin (B1330869), which is the final step in clot formation. The drug was investigated for its potential use in preventing arterial and venous thrombosis.[1]
Q2: Can this compound interfere with routine coagulation assays?
Yes, as a direct thrombin inhibitor, this compound is expected to interfere with several common coagulation assays that are dependent on the activity of thrombin. This interference is a direct result of its mechanism of action and can lead to prolonged clotting times. The impact of anticoagulants on coagulation tests is dependent on the drug's mechanism, its concentration, and the specific reagents and methodology used in the assay.[2]
Q3: Which coagulation assays are most likely to be affected by this compound?
Based on the effects of other direct thrombin inhibitors, flovagatran is expected to significantly affect the following assays:
-
Thrombin Time (TT): This test directly measures the conversion of fibrinogen to fibrin by exogenous thrombin. Direct thrombin inhibitors like flovagatran will cause a marked prolongation of the TT, even at low concentrations. The standard TT is often overly sensitive to direct thrombin inhibitors.[3]
-
Activated Partial Thromboplastin (B12709170) Time (aPTT): The aPTT assesses the intrinsic and common pathways of coagulation. As thrombin is part of the common pathway, flovagatran will prolong the aPTT.
-
Prothrombin Time (PT): The PT evaluates the extrinsic and common pathways. While sensitive to inhibitors of the common pathway, the degree of PT prolongation by direct thrombin inhibitors can vary depending on the thromboplastin reagent used.[4] Some PT assays are too insensitive to be reliable for monitoring.[3]
Q4: Are there any coagulation assays that are not significantly affected by this compound?
Assays that measure components of the coagulation cascade upstream of thrombin may be less affected. However, any test that relies on a functional clotting endpoint can potentially be influenced. Chromogenic assays that do not rely on a fibrin clot as the endpoint may be less susceptible to interference, but this depends on the specific design of the assay.
Troubleshooting Guide
Issue: Unexpectedly prolonged clotting times in aPTT or PT assays.
Possible Cause: Presence of this compound in the plasma sample.
Troubleshooting Steps:
-
Confirm the presence of flovagatran: Review the experimental design to confirm if the samples contain flovagatran.
-
Quantify the effect: If possible, run a dose-response curve with known concentrations of flovagatran to understand the relationship between drug concentration and clotting time prolongation for your specific assay system.
-
Consider alternative assays: For monitoring the coagulation status of samples containing flovagatran, consider specialized assays designed for direct thrombin inhibitors, such as a diluted thrombin time (dTT) or an ecarin clotting time (ECT), which may offer a more linear dose-response relationship.[3]
Issue: Thrombin Time (TT) results are unclottable or exceedingly long.
Possible Cause: High concentration of this compound in the sample.
Troubleshooting Steps:
-
Dilute the sample: Perform serial dilutions of the plasma sample to bring the flovagatran concentration into a range that is measurable by the TT assay.
-
Use a less sensitive assay: As the standard TT is very sensitive to direct thrombin inhibitors, consider using a diluted TT (dTT) which is specifically adapted for measuring these compounds.
Data on Expected Interferences
| Assay | Expected Effect of Flovagatran | Rationale |
| Prothrombin Time (PT) / INR | Prolonged | Inhibition of thrombin in the common pathway. The magnitude of the effect can be reagent-dependent.[4] |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Inhibition of thrombin in the common pathway. |
| Thrombin Time (TT) | Markedly Prolonged | Direct inhibition of the thrombin added in the assay. |
| Fibrinogen (Clauss method) | Potentially underestimated | The Clauss method is a thrombin-based clotting time assay and can be affected by direct thrombin inhibitors. |
| Factor Assays (clot-based) | Potentially underestimated | Clot-based factor assays that rely on a PT or aPTT endpoint will be affected by the presence of flovagatran. |
| Anti-Xa Assay | No significant effect | This assay specifically measures the activity of Factor Xa inhibitors and should not be affected by a direct thrombin inhibitor.[3] |
Experimental Protocols
General Protocol for Assessing the Impact of Flovagatran on an In Vitro Coagulation Assay (e.g., aPTT)
This protocol provides a general framework. Specific parameters should be optimized for your laboratory's instrumentation and reagents.
-
Preparation of Flovagatran Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., distilled water or saline) to create a high-concentration stock solution.
-
-
Spiking of Plasma:
-
Prepare a series of flovagatran concentrations by spiking the stock solution into pooled normal plasma. Ensure the volume of the added drug solution is minimal (e.g., less than 10% of the total plasma volume) to avoid significant dilution effects.
-
Include a control sample of pooled normal plasma with the same volume of solvent added.
-
-
aPTT Assay Performance:
-
Pre-warm the spiked plasma samples and aPTT reagent to 37°C.
-
In a cuvette, mix equal volumes of spiked plasma and aPTT reagent.
-
Incubate the mixture for the manufacturer-recommended time (typically 3-5 minutes) at 37°C.
-
Add pre-warmed calcium chloride solution to initiate clotting.
-
Measure the time to clot formation using a coagulometer.
-
-
Data Analysis:
-
Plot the aPTT clotting time (in seconds) against the final concentration of flovagatran in the plasma.
-
Determine the concentration of flovagatran that doubles the baseline aPTT.
-
Visualizations
Below are diagrams to illustrate the mechanism of action and experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 3. The new oral anticoagulants and the future of haemostasis laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Synthesized Flovagatran
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized Flovagatran. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Understanding Flovagatran and Its Purification Challenges
Flovagatran, with the systematic name (1R)-1-(N-((BENZYLOXY)CARBONYL)-D-PHENYLALANYL-L-PROLINAMIDO)BUTYLBORONIC ACID, is a synthetic dipeptide derivative that functions as a thrombin inhibitor. Its structure comprises a benzyloxycarbonyl (Cbz) protected D-Phenylalanine, an L-Proline, and a C-terminal butylboronic acid moiety. This unique combination of components can present specific challenges during purification, primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Key Structural Features and Their Implications for Purification:
-
Cbz Protecting Group: The benzyloxycarbonyl group is significantly hydrophobic, which can lead to peptide aggregation and solubility issues. Incomplete removal of this group results in impurities that are structurally very similar to the target peptide, making separation difficult.
-
D-Phenylalanine and L-Proline: The presence of proline can sometimes lead to the formation of diketopiperazines or other side products during synthesis. The hydrophobicity of phenylalanine contributes to the overall nonpolar character of the molecule.
-
Butylboronic Acid Moiety: Boronic acids can interact with silica-based columns and may require specific mobile phase additives for optimal peak shape. They are also known to form trimers (boroxines) through dehydration, which can complicate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude synthetic Flovagatran?
A1: Crude Flovagatran synthesized via solid-phase peptide synthesis (SPPS) is typically a heterogeneous mixture. Common impurities include:
-
Truncated Peptides: Sequences missing the D-Phenylalanine residue due to incomplete coupling.
-
Deletion Peptides: Peptides lacking an amino acid within the sequence, though less common for a dipeptide.
-
Incompletely Deprotected Peptides: Peptides that retain side-chain protecting groups if any were used beyond the N-terminal Cbz group.
-
Products of Side Reactions: These can include diketopiperazine formation from the dipeptide, or modifications to the amino acid residues.
-
Reagents and Scavengers: Residual reagents from the synthesis and cleavage steps, such as coupling agents or scavengers.
Q2: What is the recommended initial approach for purifying crude Flovagatran?
A2: The most common and effective technique for purifying synthetic peptides like Flovagatran is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is a good starting point, utilizing a water/acetonitrile gradient with an acidic modifier like trifluoroacetic acid (TFA).
Q3: Why is Trifluoroacetic Acid (TFA) typically used in the mobile phase for peptide purification?
A3: TFA serves two main purposes in RP-HPLC of peptides. Firstly, it acts as an ion-pairing agent, forming a neutral complex with the charged groups on the peptide, which improves peak shape and retention. Secondly, the acidic nature of the mobile phase (around pH 2) ensures that the carboxylic acid and boronic acid groups are protonated, leading to more consistent interactions with the stationary phase.
Q4: Can I use a different acidic modifier for mass spectrometry (MS) compatibility?
A4: Yes, while TFA is excellent for UV detection, it can cause ion suppression in mass spectrometry. For LC-MS applications, formic acid (FA) is a common alternative. However, FA is a weaker acid and may result in broader peaks or poorer separation compared to TFA. An intermediate option is difluoroacetic acid (DFA), which offers a balance between chromatographic performance and MS compatibility.
Q5: How can I improve the solubility of my crude Flovagatran sample for injection?
A5: Due to its hydrophobic Cbz and phenylalanine components, Flovagatran may have limited solubility in aqueous solutions. To improve solubility, you can:
-
Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) before diluting it with the initial mobile phase.
-
Ensure the sample is fully dissolved before injection to prevent precipitation in the HPLC system.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Unwanted interactions between Flovagatran and the stationary phase (e.g., free silanol (B1196071) groups on silica (B1680970) columns) can cause peak tailing.[1] Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in the mobile phase.[1] |
| Peptide Aggregation | The hydrophobic nature of Flovagatran can lead to aggregation, resulting in broad, tailing peaks.[1] Try dissolving the sample in a stronger organic solvent before dilution. Increasing the column temperature (e.g., to 40-60°C) can also disrupt aggregation and improve peak shape.[1] |
| Slow Kinetics of Interaction | The interaction of Flovagatran with the stationary phase may be slow, leading to broad peaks. Adjusting the gradient slope to be shallower can improve peak sharpness by allowing more time for equilibration.[1] Optimizing the flow rate (a lower flow rate may improve peak shape) can also be beneficial.[1] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample load and re-inject. |
| Boronic Acid Interactions | The boronic acid moiety may have specific interactions with the column. Ensure the mobile phase is sufficiently acidic (pH 2-3) to keep the boronic acid protonated. |
Problem 2: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Poor Resolution | If the Flovagatran peak is not well-separated from impurities, fractions may need to be discarded to achieve the desired purity, leading to a lower yield. Optimize the HPLC gradient to improve separation. A shallower gradient around the elution point of the target peptide can enhance resolution. |
| Peptide Precipitation | The peptide may precipitate in the HPLC system or during fraction collection. Ensure the sample is fully dissolved before injection. Consider using a shallower gradient to prevent the peptide from eluting in a highly concentrated organic phase. |
| Adsorption to Surfaces | Hydrophobic peptides can adsorb to plastic and glass surfaces. Using low-retention vials and minimizing sample transfer steps can help mitigate this issue. |
| Incorrect Fraction Collection | Ensure that the fraction collector is properly calibrated and that the collection window is set correctly to capture the entire peak of interest. |
Problem 3: High Backpressure
| Potential Cause | Troubleshooting Steps |
| System Blockage | High backpressure often indicates a blockage in the HPLC system. Systematically check for blockages, starting from the column outlet and moving backward. A common culprit is a clogged column frit. |
| Precipitated Sample | If the sample precipitates upon injection, it can block the injector or the column inlet. Ensure complete sample solubility before injection. Filtering the sample through a 0.22 µm filter can also help. |
| Mobile Phase Issues | Particulates in the mobile phase can cause blockages. Always use HPLC-grade solvents and filter all aqueous mobile phases. |
Experimental Protocols
General Protocol for RP-HPLC Purification of Flovagatran
This protocol provides a general guideline for the purification of crude synthetic Flovagatran. Optimization will be required based on the specific impurity profile of your synthesis.
-
Sample Preparation:
-
Accurately weigh the crude Flovagatran.
-
Dissolve the peptide in a minimal amount of DMSO or acetonitrile.
-
Dilute the solution with mobile phase A (see below) to the desired concentration.
-
Centrifuge the solution to remove any particulates.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: Typically 1 mL/min for an analytical column (4.6 mm ID) or scaled up for a preparative column.
-
Detection: UV at 214 nm and 254 nm.
-
Gradient: A common starting gradient is 5-95% B over 30 minutes. This should be optimized to achieve the best separation of the target peptide from its impurities. A shallower gradient around the elution time of Flovagatran will likely be necessary.
-
-
Purification and Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified Flovagatran as a powder.
-
Visualizations
Caption: General workflow for the purification of synthesized Flovagatran.
Caption: A logical troubleshooting guide for Flovagatran purification.
References
Validation & Comparative
A Comparative Analysis of Flovagatran Sodium and Ximelagatran in Thrombin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Direct thrombin inhibitors represent a significant class of anticoagulants that offer a more targeted approach compared to traditional therapies like warfarin. This guide provides a detailed comparison of two such inhibitors: flovagatran (B1672847) sodium and ximelagatran (B1683401). While both compounds directly target thrombin, their development trajectories and available data differ significantly, with ximelagatran being more extensively studied before its eventual withdrawal from the market due to safety concerns. Flovagatran sodium's development was also discontinued, resulting in limited publicly available data.
Mechanism of Action: Direct Thrombin Inhibition
Both this compound and ximelagatran function as direct thrombin inhibitors. They bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This targeted inhibition applies to both soluble thrombin and thrombin that is already bound to a clot.
Ximelagatran is an orally administered prodrug that is rapidly converted in the body to its active form, melagatran (B23205).[1] Melagatran is a potent, competitive, and reversible inhibitor of thrombin.[1] this compound is also a potent and reversible thrombin inhibitor.[2][3]
Figure 1: Direct thrombin inhibition by this compound and ximelagatran (melagatran).
Comparative Efficacy and Potency
The inhibitory potency of these compounds against thrombin is a key performance metric. This is typically expressed as the inhibition constant (Ki), with a lower value indicating higher potency.
| Parameter | This compound | Ximelagatran (Melagatran) | Reference(s) |
| Thrombin Inhibition (Ki) | 9 nM | 2 nM | [1][2] |
In Vitro Anticoagulant Activity
The anticoagulant effect of these inhibitors can be quantified in vitro by measuring the prolongation of clotting times in standard coagulation assays, such as the Activated Partial Thromboplastin (B12709170) Time (aPTT) and Prothrombin Time (PT).
| Assay | This compound | Ximelagatran (Melagatran) | Reference(s) |
| aPTT (doubling concentration) | Data not available | 0.59 µM | [1] |
| PT (doubling concentration) | Data not available | 2.2 µM | [1] |
| Thrombin Time (doubling concentration) | Data not available | 0.010 µM | [1] |
Selectivity Profile
An ideal anticoagulant should be highly selective for thrombin over other serine proteases to minimize off-target effects. While comprehensive selectivity data for this compound is not publicly available, some information exists for melagatran.
| Serine Protease | This compound (Ki or IC50) | Ximelagatran (Melagatran) (Ki or IC50) | Reference(s) |
| Factor Xa | Data not available | Weak inhibition (Ki = 5.64 µM for a similar compound) | [4] |
| Trypsin | Data not available | Modest selectivity over thrombin (<25-fold for similar compounds) | [4] |
| Plasmin | Data not available | Good selectivity (for similar compounds) | [4] |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its clinical utility. Ximelagatran was developed as an oral anticoagulant, and its pharmacokinetic profile has been well-characterized. Corresponding data for this compound is not available in the public domain.
| Parameter | This compound | Ximelagatran (Melagatran) | Reference(s) |
| Route of Administration | Data not available | Oral (as ximelagatran) | |
| Bioavailability | Data not available | ~20% (for melagatran from ximelagatran) | |
| Time to Peak Plasma Concentration | Data not available | ~2 hours | |
| Half-life | Data not available | ~3-4 hours | |
| Excretion | Data not available | Primarily renal |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are outlines of key experimental protocols relevant to the data presented.
Thrombin Inhibition Assay (Ki Determination)
Principle: The inhibitory potency (Ki) of a compound against thrombin is determined by measuring the rate of cleavage of a chromogenic substrate by thrombin in the presence of varying concentrations of the inhibitor.
Protocol Outline:
-
Reagents and Materials: Purified human α-thrombin, a specific chromogenic substrate for thrombin (e.g., S-2238), assay buffer (e.g., Tris-HCl with NaCl and PEG), and the test inhibitor (this compound or melagatran).
-
Procedure:
-
A constant concentration of thrombin is pre-incubated with a range of concentrations of the inhibitor in the assay buffer in a microplate well.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of p-nitroaniline release from the substrate is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The Ki value is then calculated using the Cheng-Prusoff equation, which relates the IC50 (the concentration of inhibitor that produces 50% inhibition) to the Ki, the substrate concentration, and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. The time taken for plasma to clot after the addition of a contact activator and calcium is measured.
Protocol Outline:
-
Reagents and Materials: Citrated platelet-poor plasma, aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids), and calcium chloride solution.
-
Procedure:
-
Plasma is pre-warmed to 37°C.
-
The test inhibitor is added to the plasma at various concentrations.
-
The aPTT reagent is added to the plasma-inhibitor mixture and incubated for a specified time (e.g., 3-5 minutes) at 37°C.
-
Clotting is initiated by the addition of pre-warmed calcium chloride.
-
The time to clot formation is measured using a coagulometer.
-
-
Data Analysis: The aPTT is recorded in seconds. The concentration of the inhibitor required to double the baseline aPTT is determined from a dose-response curve.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. It measures the time taken for plasma to clot after the addition of thromboplastin (tissue factor) and calcium.
Protocol Outline:
-
Reagents and Materials: Citrated platelet-poor plasma, PT reagent (thromboplastin and calcium chloride).
-
Procedure:
-
Plasma is pre-warmed to 37°C.
-
The test inhibitor is added to the plasma at various concentrations.
-
The pre-warmed PT reagent is added to the plasma-inhibitor mixture.
-
The time to clot formation is measured using a coagulometer.
-
-
Data Analysis: The PT is recorded in seconds. The concentration of the inhibitor required to double the baseline PT is determined from a dose-response curve.
Figure 2: General workflow for in vitro anticoagulant activity assays.
Conclusion
Both this compound and ximelagatran (via its active metabolite melagatran) are potent direct inhibitors of thrombin. Based on the available Ki values, melagatran appears to be a more potent inhibitor than this compound. Ximelagatran was developed as an oral anticoagulant with predictable pharmacokinetics, a significant advantage over traditional anticoagulants. However, its development was halted due to concerns about liver toxicity.
The publicly available data for this compound is limited, likely due to the discontinuation of its development. While its potency against thrombin has been reported, crucial information regarding its in vitro anticoagulant activity, selectivity, and pharmacokinetic profile is lacking. This data gap makes a comprehensive head-to-head comparison with ximelagatran challenging. For researchers in the field, the case of ximelagatran underscores the importance of safety profiles, even for highly effective and targeted drugs. The limited data on this compound highlights the challenges in evaluating compounds that do not progress to later stages of clinical development.
References
A Comparative Guide to Direct Thrombin Inhibitors: Flovagatran (TGN 255) in Context
For Researchers, Scientists, and Drug Development Professionals
Direct thrombin inhibitors (DTIs) represent a significant class of anticoagulants that act by directly binding to and inhibiting thrombin, the final key enzyme in the coagulation cascade. This guide provides a comparative overview of Flovagatran (TGN 255), an investigational DTI, alongside three clinically established agents: Dabigatran, Argatroban, and Bivalirudin. The comparison focuses on their biochemical potency, selectivity, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
Introduction to Flovagatran (TGN 255)
Flovagatran (formerly TGN 255) is a potent, reversible, small-molecule direct thrombin inhibitor that was under development by Trigen.[1] It showed high affinity for thrombin with a reported inhibition constant (Ki) of 9 nM.[2] An Investigational New Drug (IND) application for a Phase III trial was opened to study its use in preventing thrombosis in hemodialysis patients.[1] However, the development of Flovagatran has since been discontinued (B1498344), limiting the availability of extensive clinical and comparative data in the public domain.[3]
Comparative Analysis of Direct Thrombin Inhibitors
The following tables summarize key biochemical and pharmacokinetic parameters for Flovagatran and its comparators. Data has been collated from various preclinical and clinical studies to provide a comprehensive overview.
Biochemical Potency and Selectivity
This table highlights the in vitro potency of the selected direct thrombin inhibitors against thrombin and other related serine proteases. A lower Ki or IC50 value indicates higher potency.
| Parameter | Flovagatran (TGN 255) | Dabigatran | Argatroban | Bivalirudin |
| Target | Thrombin (Factor IIa) | Thrombin (Factor IIa) | Thrombin (Factor IIa) | Thrombin (Factor IIa) |
| Binding Site | Catalytic Site | Catalytic Site | Catalytic Site | Catalytic Site & Exosite 1 |
| Inhibition | Reversible | Reversible | Reversible | Reversible |
| Ki (Thrombin) | 9 nM[2] | 4.5 nM[4] | 19 - 39 nM[5] | ~2.9 nM[6] |
| IC50 (Thrombin) | Not Reported | 9.3 - 17.7 nM[4][7] | 1.1 µM (vs. solution)[3] | Not Reported |
| Selectivity | Data not available | High selectivity for thrombin over other proteases like Factor Xa and Trypsin. | Highly selective for thrombin with little to no effect on Factor Xa, plasmin, or trypsin.[8] | High specificity for thrombin. |
Note: Ki and IC50 values can vary depending on the assay conditions. Data are compiled from multiple sources and may not be directly comparable.
Pharmacokinetic Profiles
This table provides a comparison of the key pharmacokinetic parameters that govern the absorption, distribution, metabolism, and excretion of these drugs.
| Parameter | Flovagatran (TGN 255) | Dabigatran Etexilate | Argatroban | Bivalirudin |
| Administration | Intravenous[1] | Oral (as prodrug)[9] | Intravenous[9] | Intravenous[9] |
| Half-life | Data not available | 12 - 17 hours (active metabolite)[10] | 39 - 51 minutes[11] | 25 minutes (normal renal function)[9] |
| Metabolism | Data not available | Hydrolysis to active dabigatran; glucuronidation.[4] | Hepatic (CYP3A4/5)[11] | Proteolytic cleavage[9] |
| Excretion | Data not available | Primarily renal (80% as dabigatran)[12] | Primarily fecal/biliary[8] | Primarily renal (20%) and proteolytic cleavage[9] |
| Plasma Protein Binding | Data not available | ~35% | 20% to albumin, 35% to α1-acid glycoprotein[11] | Negligible (except to thrombin) |
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade and DTI Action
The following diagram illustrates the simplified coagulation cascade, highlighting the central role of thrombin and the point of intervention for direct thrombin inhibitors.
Caption: Simplified coagulation cascade showing the convergence of intrinsic and extrinsic pathways on Factor X, leading to the generation of thrombin, which is the direct target of inhibitors like Flovagatran.
Experimental Workflow: Preclinical Evaluation of a Novel DTI
This diagram outlines a typical workflow for the preclinical assessment of a new direct thrombin inhibitor, from initial screening to in vivo efficacy models.
Caption: A generalized workflow for the preclinical development and evaluation of a novel direct thrombin inhibitor.
Experimental Protocols
Chromogenic Thrombin Inhibition Assay
Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of thrombin. Thrombin cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm. The reduction in color development in the presence of an inhibitor is proportional to its inhibitory activity.[7][13]
Materials:
-
Purified human α-thrombin
-
Thrombin-specific chromogenic substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
Test inhibitor (e.g., Flovagatran) and positive control (e.g., Dabigatran)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare a stock solution of human thrombin in assay buffer. Prepare a stock solution of the chromogenic substrate in sterile water. Prepare serial dilutions of the test inhibitor and positive control in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer only.
-
Enzyme Control: Thrombin solution and assay buffer (in place of inhibitor).
-
Test Wells: Thrombin solution and serial dilutions of the test inhibitor.
-
Positive Control: Thrombin solution and serial dilutions of the positive control inhibitor.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm in kinetic mode for 10-30 minutes, or as a single endpoint reading after a fixed time.
-
Data Analysis: Calculate the rate of reaction (change in absorbance over time) for each well. Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time (in seconds) it takes for a clot to form in a plasma sample after the addition of a contact activator, a phospholipid substitute (cephalin), and calcium. Direct thrombin inhibitors prolong the aPTT in a concentration-dependent manner.[14][15]
Materials:
-
Citrated platelet-poor plasma (PPP) from healthy donors or patients
-
aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and cephalin)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Coagulometer (automated or semi-automated) with cuvettes
-
Water bath at 37°C
Procedure:
-
Sample and Reagent Preparation: Thaw frozen plasma samples and aPTT reagent at 37°C. Pre-warm the CaCl2 solution to 37°C.
-
Plasma Incubation: Pipette a defined volume of PPP (e.g., 50-100 µL) into a coagulometer cuvette. If testing an inhibitor, the inhibitor would be pre-mixed with the plasma at desired concentrations. Incubate the plasma at 37°C for a specified time (e.g., 3 minutes).
-
Reagent Addition: Add an equal volume of the pre-warmed aPTT reagent to the plasma in the cuvette.
-
Activation Incubation: Incubate the plasma-reagent mixture at 37°C for a fixed activation period (e.g., 3-5 minutes).
-
Clotting Initiation and Measurement: Dispense a pre-warmed, equal volume of CaCl2 solution into the cuvette to initiate clotting. The coagulometer's timer starts automatically. The instrument detects the formation of a fibrin clot (via optical or mechanical means) and records the clotting time in seconds.
-
Data Analysis: The resulting clotting time is the aPTT. For inhibitor studies, the prolongation of the aPTT is compared to a baseline (plasma without inhibitor). A standard curve can be generated by plotting aPTT (in seconds) against known concentrations of the DTI to quantify its anticoagulant effect.
Conclusion
Flovagatran (TGN 255) demonstrated potent in vitro activity as a direct thrombin inhibitor. However, its discontinued development means that a comprehensive comparison with established agents like Dabigatran, Argatroban, and Bivalirudin is limited by the lack of extensive public data. This guide provides a comparative framework based on available information, highlighting the key biochemical and pharmacokinetic attributes that define the therapeutic potential and clinical application of direct thrombin inhibitors. The provided experimental protocols offer a standardized basis for the evaluation of novel compounds in this important class of anticoagulants.
References
- 1. Direct Thrombin Inhibitors for Anticoagulation | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Bivalirudin versus heparin in percutaneous coronary intervention—a systematic review and meta-analysis of randomized trials stratified by adjunctive glycoprotein IIb/IIIa strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. linear.es [linear.es]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 15. haemoscan.com [haemoscan.com]
In Vitro Anticoagulant Profile of Flovagatran: A Comparative Analysis
For Immediate Release
This comparison guide provides a detailed in vitro validation of the anticoagulant effects of Flovagatran (TGN 255), a potent and reversible direct thrombin inhibitor. The performance of Flovagatran is compared with other established anticoagulants, including the direct thrombin inhibitors Argatroban and Dabigatran, and the Factor Xa inhibitor Rivaroxaban. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview supported by experimental data.
Flovagatran is a direct thrombin inhibitor with a high affinity for its target, exhibiting a Ki of 9 nM.[1] Its mechanism of action involves the direct binding to and inhibition of thrombin (Factor IIa), a critical enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin (B1330869).
Comparative Anticoagulant Potency
The in vitro anticoagulant activity of Flovagatran and its comparators was assessed using standard coagulation assays: Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), and Prothrombin Time (PT). The following table summarizes the concentrations required to produce a doubling of the baseline clotting time, a common metric for comparing anticoagulant potency in vitro.
| Anticoagulant | Target | Concentration to Double aPTT (μM) | Concentration to Double PT (μM) | Concentration to Double TT |
| Flovagatran (TGN 255) | Thrombin (Factor IIa) | Data not available in published literature | Data not available in published literature | Data not available in published literature |
| Dabigatran | Thrombin (Factor IIa) | 0.23 | 0.83 | Not reported as doubling concentration; highly sensitive |
| Argatroban | Thrombin (Factor IIa) | ~0.5 - 1.0 (for 1.5-3x prolongation) | Prolonged, but less sensitive than aPTT | Prolonged, highly sensitive |
| Rivaroxaban | Factor Xa | Prolonged, concentration-dependent | Prolonged, more sensitive than aPTT | Not significantly affected |
Note: While a key study by Nelson et al. (2008) evaluated the in vitro pharmacodynamics of Flovagatran (TGN 255) and confirmed its prolongation of TT and aPTT, specific quantitative data for concentration-dependent doubling of these clotting times are not publicly available in the referenced literature.
Experimental Protocols
The following are detailed methodologies for the key in vitro coagulation assays used to evaluate the anticoagulant effects of the compounds.
Thrombin Time (TT)
Principle: The Thrombin Time assay directly measures the rate of conversion of fibrinogen to fibrin by the addition of a standardized amount of exogenous thrombin to platelet-poor plasma. This test is highly sensitive to the presence of thrombin inhibitors.
Methodology:
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood to remove platelets and other cellular components.
-
Incubation: A known volume of PPP is pre-warmed to 37°C.
-
Initiation of Clotting: A standardized solution of bovine or human thrombin is added to the warmed plasma, and the time to clot formation is measured in seconds.
-
Data Analysis: The clotting time of the test sample is compared to that of a normal control plasma. A prolonged TT indicates decreased fibrinogen concentration or function, or the presence of a thrombin inhibitor.
Activated Partial Thromboplastin Time (aPTT)
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time taken for a fibrin clot to form after the addition of a contact activator, phospholipids (B1166683) (partial thromboplastin), and calcium to platelet-poor plasma.
Methodology:
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood.
-
Incubation with Reagents: PPP is incubated at 37°C with a contact activator (e.g., silica, kaolin) and a phospholipid reagent. This step activates the contact factors of the intrinsic pathway.
-
Initiation of Clotting: Calcium chloride is added to the mixture to initiate the coagulation cascade.
-
Clot Detection: The time from the addition of calcium to the formation of a fibrin clot is measured in seconds.
-
Data Analysis: The aPTT of the test sample is compared to a reference range. Prolongation of the aPTT can indicate a deficiency in one or more factors of the intrinsic or common pathways or the presence of an inhibitor.
Prothrombin Time (PT)
Principle: The Prothrombin Time assay evaluates the extrinsic and common pathways of the coagulation cascade. It measures the time for a clot to form after the addition of tissue factor (thromboplastin) and calcium to platelet-poor plasma.
Methodology:
-
Sample Preparation: Platelet-poor plasma (PPP) is obtained from citrated whole blood.
-
Incubation: The PPP is warmed to 37°C.
-
Initiation of Clotting: A reagent containing tissue factor and calcium chloride is added to the plasma.
-
Clot Detection: The time taken for a fibrin clot to form is recorded in seconds.
-
Data Analysis: The PT of the test sample is compared to a control. A prolonged PT can indicate a deficiency in factors of the extrinsic or common pathways or the presence of an inhibitor.
Visualizing the Mechanism and Workflow
To further elucidate the experimental process and the mechanism of action of these anticoagulants, the following diagrams are provided.
Caption: The Coagulation Cascade and Targets of Anticoagulants.
Caption: Experimental Workflow for In Vitro Anticoagulant Testing.
References
A Comparative Guide to the Efficacy of Flovagatran Sodium and Heparin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparison of the anticoagulant efficacy of heparin, a widely used anticoagulant, and Flovagatran sodium, a direct thrombin inhibitor whose development has been discontinued. Due to the limited publicly available experimental data for this compound, this guide will focus on a comparison between heparin and the class of direct thrombin inhibitors (DTIs), using data from representative DTIs such as argatroban (B194362) and bivalirudin (B194457) to illustrate the expected pharmacological profile of this compound.
Heparin, an indirect thrombin inhibitor, exerts its anticoagulant effect by potentiating the activity of antithrombin, which in turn inactivates thrombin (Factor IIa) and Factor Xa. In contrast, direct thrombin inhibitors like this compound bind directly to the active site of thrombin, inhibiting its activity without the need for a cofactor. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles, which are explored in this guide through in vitro and in vivo experimental data.
Mechanism of Action
The anticoagulant effects of heparin and direct thrombin inhibitors are mediated through different interactions within the coagulation cascade.
Heparin
Heparin is a glycosaminoglycan that acts as an indirect anticoagulant. Its mechanism involves binding to antithrombin (AT), a natural anticoagulant protein in the plasma. This binding induces a conformational change in antithrombin, accelerating its ability to inactivate several coagulation factors, primarily thrombin (Factor IIa) and Factor Xa. For heparin to effectively inactivate thrombin, it must form a ternary complex with both antithrombin and thrombin.
This compound and Direct Thrombin Inhibitors
This compound is a potent and reversible direct thrombin inhibitor. As a member of the DTI class, its mechanism of action involves binding directly to the catalytic site of thrombin, thereby blocking its interaction with its substrates, including fibrinogen. This direct inhibition is independent of antithrombin. DTIs can inhibit both free thrombin circulating in the plasma and thrombin that is bound to fibrin (B1330869) clots.
Coagulation Cascade and Anticoagulant Targets
Quantitative Data Presentation
The following tables summarize the in vitro anticoagulant effects of unfractionated heparin and representative direct thrombin inhibitors. It is important to note that no direct experimental data for this compound is publicly available. The data for argatroban and bivalirudin are presented as examples of the DTI class.
Table 1: In Vitro Anticoagulant Activity
| Parameter | Unfractionated Heparin | Direct Thrombin Inhibitors (Argatroban/Bivalirudin) |
| Activated Partial Thromboplastin (B12709170) Time (aPTT) | Dose-dependent prolongation. Therapeutic range typically 1.5-2.5 times baseline. | Dose-dependent prolongation. Therapeutic range for argatroban is typically 1.5-3.0 times baseline. |
| Prothrombin Time (PT) | Less sensitive than aPTT; modest prolongation at therapeutic doses. | Dose-dependent prolongation. |
| Thrombin Time (TT) | Highly sensitive; marked, dose-dependent prolongation.[1] | Highly sensitive; marked, dose-dependent prolongation. |
| Anti-Factor Xa Activity | Significant inhibition. | No direct effect. |
| Anti-Factor IIa (Thrombin) Activity | Significant inhibition (via antithrombin). | Direct and potent inhibition. |
Table 2: In Vivo Antithrombotic and Bleeding Effects (Preclinical Models)
| Parameter | Unfractionated Heparin | Direct Thrombin Inhibitors (Argatroban) |
| Canine Coronary Thrombosis Model | Increased minimum coronary blood flow (not statistically significant at doses tested).[2] | Dose-dependently increased minimum coronary blood flow (statistically significant).[2] |
| Cyclic Flow Variations (CFVs) | 50% decrease in large amplitude CFVs at 15 IU/kg/min.[2] | 63% decrease in large amplitude CFVs at 100 µg/kg/min.[2] |
| Bleeding Time | Dose-dependent increase. | Dose-dependent increase. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of anticoagulants.
In Vitro Anticoagulant Assays
Objective: To determine the effect of the test compound on plasma clotting times.
-
Activated Partial Thromboplastin Time (aPTT)
-
Sample Preparation: Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood.
-
Incubation: PPP is incubated with a partial thromboplastin reagent (a source of phospholipids) and an activator (e.g., silica, kaolin).
-
Clot Initiation: Calcium chloride is added to initiate the coagulation cascade.
-
Measurement: The time taken for a fibrin clot to form is measured in seconds.
-
-
Prothrombin Time (PT)
-
Sample Preparation: Platelet-poor plasma (PPP) is used.
-
Clot Initiation: A reagent containing tissue factor (thromboplastin) and calcium is added to the PPP.
-
Measurement: The time to clot formation is measured in seconds.
-
-
Thrombin Time (TT)
-
Sample Preparation: Platelet-poor plasma (PPP) is used.
-
Clot Initiation: A known concentration of thrombin is added to the PPP.
-
Measurement: The time it takes for the plasma to clot is recorded.[1]
-
Ex Vivo Thrombosis Model (Badimon Perfusion Chamber)
Objective: To assess thrombus formation on a thrombogenic surface under controlled blood flow conditions.
Workflow for Ex Vivo Thrombosis Assessment
-
Blood Collection: Whole blood is drawn from the subject (human or animal) without an anticoagulant.
-
Perfusion System: The blood is immediately perfused through the Badimon chamber, which houses a thrombogenic substrate (e.g., porcine aortic media).
-
Flow Control: A peristaltic pump maintains a constant blood flow, creating specific shear rates that can mimic either arterial or venous conditions.
-
Thrombus Formation: As the blood flows over the thrombogenic surface, platelets and fibrin accumulate, forming a thrombus.
-
Quantification: After a set perfusion time, the substrate is removed, and the thrombus is quantified using methods such as morphometric analysis (measuring the area or volume of the thrombus) or by using radiolabeled platelets or fibrinogen to measure their incorporation into the thrombus.
Discussion and Conclusion
While a direct comparison of this compound and heparin is limited by the discontinuation of this compound's development and the lack of published data, a comparison of their respective drug classes reveals key differences.
Heparin's efficacy is well-established, but its indirect mechanism of action and binding to various plasma proteins can lead to a variable anticoagulant response among individuals, necessitating frequent monitoring via aPTT.
Direct thrombin inhibitors, the class to which this compound belongs, offer a more predictable anticoagulant response due to their direct and specific inhibition of thrombin and lower propensity for plasma protein binding.[3] Preclinical and clinical studies of other DTIs have shown them to be at least as effective as heparin in preventing thrombosis.[2] Furthermore, DTIs are effective against clot-bound thrombin, a feature that is advantageous in the setting of established thrombosis.
References
- 1. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 2. Antithrombotic actions of the thrombin inhibitor, argatroban, in a canine model of coronary cyclic flow: comparison with heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparin vs bivalirudin anticoagulation for extracorporeal membrane oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Flovagatran in Combination Therapy: A Comparative Guide to Potential Synergistic Effects with Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The concurrent use of anticoagulants and antiplatelet agents is a common strategy in the management and prevention of thromboembolic diseases. This guide explores the theoretical synergistic potential of Flovagatran, a direct thrombin inhibitor, with established antiplatelet agents. While the clinical development of Flovagatran was discontinued, understanding its mechanism in the context of combination therapy provides valuable insights for the development of novel antithrombotic strategies. This document outlines the distinct mechanisms of action, the theoretical basis for synergy, and provides standardized experimental protocols to evaluate such combinations.
Mechanisms of Action: A Dual-Pronged Approach to Antithrombosis
Flovagatran is a potent and reversible direct thrombin inhibitor.[1] Thrombin (Factor IIa) is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a thrombus.[2][3] By directly binding to the active site of thrombin, Flovagatran effectively blocks this conversion, thereby inhibiting thrombus formation.[4][5][6]
Antiplatelet agents, in contrast, target various pathways of platelet activation and aggregation.[7][8][9] Commonly used antiplatelet drugs include:
-
Aspirin (B1665792): Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, preventing the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet activator and vasoconstrictor.[10][11][12]
-
Clopidogrel (B1663587): An irreversible inhibitor of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface.[13][14][15][16] By blocking this receptor, clopidogrel prevents ADP-mediated platelet activation and aggregation.
The distinct mechanisms of Flovagatran and antiplatelet agents suggest that their combination could offer a synergistic antithrombotic effect by inhibiting both the coagulation cascade and platelet-driven thrombosis.
Comparative Data Overview
As Flovagatran's development was discontinued, there is a lack of publicly available clinical data on its synergistic effects with antiplatelet agents. The following table summarizes the known characteristics of Flovagatran based on preclinical information.
| Feature | Flovagatran (TGN 255) |
| Target | Thrombin (Factor IIa)[17] |
| Mechanism | Potent and reversible direct inhibitor[1] |
| Ki Value | 9 nM[1] |
| Therapeutic Area | Investigated for arterial and venous thrombosis[1][18] |
| Development Status | Discontinued[17][19] |
Hypothetical Experimental Protocols for Assessing Synergy
To rigorously evaluate the potential synergistic effects of a direct thrombin inhibitor like Flovagatran with antiplatelet agents, a series of in vitro and in vivo experiments would be necessary. Below are standardized protocols that could be adapted for such an investigation.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of Flovagatran, an antiplatelet agent, and their combination on platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Incubation: Pre-incubate the standardized PRP with varying concentrations of Flovagatran, an antiplatelet agent (e.g., aspirin or a P2Y12 inhibitor), or the combination of both for a specified time at 37°C.
-
Platelet Aggregation Measurement: Measure light transmission aggregometry in response to agonists such as ADP, collagen, or thrombin.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each condition compared to a vehicle control. Analyze for synergistic effects using methodologies such as the Bliss independence model or Loewe additivity model.
In Vivo Murine Thrombosis Model (FeCl3-induced)
Objective: To assess the in vivo antithrombotic efficacy of Flovagatran, an antiplatelet agent, and their combination in a mouse model of arterial thrombosis.
Methodology:
-
Animal Preparation: Anesthetize mice (e.g., C57BL/6) and expose the carotid artery.
-
Drug Administration: Administer Flovagatran (intravenously or subcutaneously), an antiplatelet agent (orally or intraperitoneally), or their combination at predetermined doses and time points before the thrombosis induction.
-
Thrombosis Induction: Apply a filter paper saturated with ferric chloride (FeCl3) solution (e.g., 10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to vessel occlusion.
-
Thrombus Isolation and Measurement: After a set period, excise the thrombotic arterial segment and measure the weight of the thrombus.
-
Data Analysis: Compare the time to occlusion and thrombus weight between treatment groups and the vehicle control group to determine the antithrombotic effects and assess for synergy.
Conclusion
The distinct and complementary mechanisms of action of the direct thrombin inhibitor Flovagatran and various classes of antiplatelet agents provide a strong theoretical rationale for their potential synergistic effects in preventing and treating thrombosis. By simultaneously targeting the coagulation cascade and platelet activation pathways, such combination therapy could achieve greater antithrombotic efficacy. However, it is crucial to acknowledge that the clinical development of Flovagatran was halted, and as such, no clinical data exists to validate this hypothesis. The experimental protocols outlined in this guide provide a framework for future preclinical investigations into novel combination therapies, which are essential for advancing the field of antithrombotic medicine. Any potential for enhanced efficacy must always be carefully weighed against the increased risk of bleeding inherent in combination antithrombotic therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 3. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
- 4. empendium.com [empendium.com]
- 5. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 6. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Antiplatelet drug - Wikipedia [en.wikipedia.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. droracle.ai [droracle.ai]
- 11. bpac.org.nz [bpac.org.nz]
- 12. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clopidogrel - Wikipedia [en.wikipedia.org]
- 15. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 17. Flovagatran calcium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Flovagatran sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Analysis of Flovagatran and Dabigatran: A Tale of a Discontinued Candidate and an Established Oral Anticoagulant
A direct comparative analysis of Flovagatran and dabigatran (B194492) is challenging due to the discontinued (B1498344) development of Flovagatran, resulting in a scarcity of publicly available clinical data. While both are direct thrombin inhibitors, dabigatran is a well-established anticoagulant with a robust portfolio of clinical trial evidence. This guide provides a comprehensive overview of the available information on both compounds, highlighting the extensive data for dabigatran and the limited preclinical information for Flovagatran.
Introduction
Flovagatran (also known as TGN 255) and dabigatran are both members of the direct thrombin inhibitor (DTI) class of anticoagulants.[1][2] DTIs exert their effect by directly binding to and inhibiting thrombin (Factor IIa), a critical enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin (B1330869), the structural basis of a blood clot.[3][4] Unlike traditional anticoagulants like warfarin (B611796), DTIs have a more predictable anticoagulant effect, rapid onset of action, and fewer drug-food interactions.[1] Dabigatran etexilate (marketed as Pradaxa) is the oral prodrug of dabigatran and is widely approved for various thromboembolic indications. In contrast, the clinical development of Flovagatran was halted, and detailed clinical trial results are not publicly available.[5]
Mechanism of Action: Direct Thrombin Inhibition
Both Flovagatran and dabigatran share a common mechanism of action by directly inhibiting thrombin. They bind to the active site of the thrombin molecule, preventing it from interacting with its substrates.[6][7] This inhibition applies to both free thrombin circulating in the blood and thrombin that is already bound to a fibrin clot.[8][9] The ability to inhibit clot-bound thrombin is a theoretical advantage over indirect thrombin inhibitors like heparin.[8][10]
Dabigatran: A Profile of a Clinically Established Anticoagulant
Dabigatran is a potent, reversible direct thrombin inhibitor.[6] It is administered orally as the prodrug dabigatran etexilate, which is rapidly converted to the active form, dabigatran.[9]
Key Pharmacokinetic Properties of Dabigatran
| Parameter | Value |
| Bioavailability | ~3-7% |
| Peak Plasma Concentration | Within 2 hours |
| Plasma Protein Binding | ~35% |
| Elimination Half-life | 12-17 hours |
| Metabolism | Minimal, primarily glucuronidation |
| Excretion | ~80% renal |
Data sourced from multiple references.[7][10]
Clinical Efficacy and Safety: The RE-LY Trial
The cornerstone of dabigatran's clinical evidence is the Randomized Evaluation of Long-Term Anticoagulant Therapy (RE-LY) trial.[11] This large-scale, phase III study compared two fixed doses of dabigatran (110 mg and 150 mg twice daily) with warfarin in over 18,000 patients with non-valvular atrial fibrillation.[12][13]
Table 1: Key Efficacy and Safety Outcomes from the RE-LY Trial
| Outcome (Rate per Year) | Dabigatran 110 mg | Dabigatran 150 mg | Warfarin |
| Primary Efficacy Outcome | |||
| Stroke or Systemic Embolism | 1.53% | 1.11% | 1.69% |
| Primary Safety Outcome | |||
| Major Bleeding | 2.71%† | 3.11% | 3.36% |
| Other Key Outcomes | |||
| Hemorrhagic Stroke | 0.12% | 0.10%* | 0.38% |
| All-Cause Mortality | 3.75% | 3.64% | 4.13% |
*Statistically superior to warfarin (p<0.001).[12] †Statistically significant reduction compared to warfarin (p=0.003).[12]
The RE-LY trial demonstrated that dabigatran 150 mg twice daily was superior to warfarin in preventing stroke and systemic embolism, with a similar rate of major bleeding.[12] The 110 mg dose was non-inferior to warfarin for the primary efficacy outcome but was associated with significantly lower rates of major bleeding.[12] Both doses of dabigatran were associated with a significantly lower risk of hemorrhagic stroke compared to warfarin.[12]
Experimental Protocol: The RE-LY Trial
The RE-LY trial was a prospective, randomized, open-label trial with blinded endpoint adjudication.[13]
-
Participants: 18,113 patients with non-valvular atrial fibrillation and at least one other risk factor for stroke.[13]
-
Intervention: Patients were randomly assigned to receive one of two doses of dabigatran (110 mg or 150 mg twice daily in a double-blind fashion) or open-label warfarin with a target INR of 2.0-3.0.[14]
-
Primary Outcome: The primary efficacy outcome was the composite of stroke or systemic embolism. The primary safety outcome was major bleeding.[13]
-
Duration: The median duration of follow-up was 2.0 years.[15]
Flovagatran: A Profile Based on Limited Preclinical Data
Information on Flovagatran (TGN 255) is primarily derived from a single preclinical study and drug development databases. Its development was discontinued after reaching Phase 2 clinical trials for thrombosis, and the results of these trials have not been published.[5]
Preclinical Data in a Canine Model
A study in a canine model of cardiopulmonary bypass (CPB) evaluated the pharmacodynamic and efficacy profile of Flovagatran.[16]
-
Methodology: The study was conducted in three phases: a dose-ranging study in conscious dogs, a dose-ranging study in dogs undergoing CPB, and a simulated mitral valve repair study using an optimized dose.[16]
-
Findings: A lower-dose regimen of Flovagatran (2.5-mg/kg bolus plus 10 mg/kg/h) provided effective anticoagulation during the CPB procedure with minimal post-operative blood loss.[16] Higher doses were associated with hemorrhagic and paradoxical thrombogenic effects.[16]
Due to the absence of human clinical trial data, a meaningful comparison of the efficacy, safety, and pharmacokinetic profiles of Flovagatran and dabigatran is not possible.
Conclusion
In the comparative analysis of Flovagatran and dabigatran, there is a stark contrast in the depth and breadth of available data. Dabigatran is a well-characterized direct thrombin inhibitor with a proven efficacy and safety profile established through extensive clinical trials, most notably the RE-LY study. This has led to its widespread clinical use as an alternative to traditional anticoagulants.
Flovagatran, while also a direct thrombin inhibitor, remains an investigational compound with only limited preclinical data available in the public domain. The discontinuation of its clinical development program means that its clinical utility, efficacy, and safety in humans have not been established. Therefore, for researchers, scientists, and drug development professionals, dabigatran serves as a key benchmark in the class of direct thrombin inhibitors, while Flovagatran represents a compound whose clinical potential was not fully explored.
References
- 1. Thrombin Inhibitors | HE [hematology.mlsascp.com]
- 2. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 3. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
- 4. fiveable.me [fiveable.me]
- 5. Flovagatran sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. thrombosiscanada.ca [thrombosiscanada.ca]
- 7. Dabigatran - Wikipedia [en.wikipedia.org]
- 8. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hrsonline.org [hrsonline.org]
- 13. Rationale and design of RE-LY: randomized evaluation of long-term anticoagulant therapy, warfarin, compared with dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rxfiles.ca [rxfiles.ca]
- 15. ahajournals.org [ahajournals.org]
- 16. Pharmacodynamic and efficacy profile of TGN 255, a novel direct thrombin inhibitor, in canine cardiopulmonary bypass and simulated mitral valve repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Potency of Flovagatran Sodium: A Comparative Guide to Thrombin Inhibition
For researchers and professionals in drug development, understanding the precise inhibitory activity of novel anticoagulants is paramount. This guide provides a comparative analysis of Flovagatran sodium's inhibition constant (Ki) for thrombin, benchmarked against other direct thrombin inhibitors. Detailed experimental protocols and a visual representation of the inhibitory mechanism are included to support further research and validation efforts.
Comparative Inhibitory Potency Against Thrombin
This compound demonstrates potent and reversible inhibition of thrombin with an inhibition constant (Ki) of 9 nM[1][2]. To contextualize this potency, the following table compares the Ki values of this compound with other notable direct thrombin inhibitors. Lower Ki values are indicative of stronger binding affinity and more potent inhibition.
| Inhibitor | Ki (nM) | Type of Inhibition |
| LB30870 | 0.02[3][4] | Direct |
| Melagatran | 1.3 - 2[3][4][5] | Competitive |
| Argatroban | 4.5[3][4] | Competitive |
| This compound | 9 [1][2] | Reversible |
| Haemadin | 5 | Competitive |
| Licochalcone A | 12,230 (12.23 µM)[6] | Mixed |
Experimental Protocol for Determining Thrombin Inhibition Constant (Ki)
The determination of the inhibition constant (Ki) for a thrombin inhibitor is crucial for quantifying its potency. Below is a detailed methodology for a typical in vitro assay.
Materials and Reagents
-
Human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., Tosyl-Gly-Pro-Arg-p-nitroanilide or BOC-Ala-Pro-Arg-AMC)[7]
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4 or 20 mM HEPES, 140 mM NaCl, 0.1% polyethylene (B3416737) glycol, pH 8.0)[7][8]
-
96-well microplate (white plates are preferred for fluorescent assays)
-
Microplate reader capable of measuring absorbance or fluorescence[9]
Assay Procedure
-
Reagent Preparation : Prepare stock solutions of the thrombin enzyme, substrate, and test inhibitor in the assay buffer. A series of dilutions of the test inhibitor should be prepared to determine the concentration-dependent effect.
-
Enzyme and Inhibitor Incubation : In the wells of a 96-well plate, add a fixed concentration of human α-thrombin. Subsequently, add varying concentrations of the test inhibitor to the designated wells. Include control wells with the enzyme but no inhibitor (enzyme control) and wells with buffer only (blank).
-
Pre-incubation : Incubate the plate at a controlled temperature (e.g., 37°C or room temperature) for a specified period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[8][9]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells.[7]
-
Kinetic Measurement : Immediately place the plate in a microplate reader and measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time in kinetic mode for 30-60 minutes.[9]
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of thrombin inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors, assuming a competitive mechanism of inhibition, or other appropriate models for different inhibition types.[7]
-
Mechanism of Action: Competitive Inhibition of Thrombin
This compound acts as a direct thrombin inhibitor. This mechanism involves the direct binding of the inhibitor to the active site of the thrombin enzyme, thereby preventing the substrate (fibrinogen) from binding and being cleaved. This action effectively blocks the final step of the coagulation cascade.
Caption: Competitive inhibition of thrombin by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antithrombotic effects of LB30870, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AID 766529 - Inhibition of human thrombin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Navigating the Landscape of Small Molecule Thrombin Inhibitors: A Comparative Guide to Alternatives for Flovagatran
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of effective and safe anticoagulation therapies, the landscape of small molecule direct thrombin inhibitors (DTIs) is in constant evolution. Flovagatran (TGN 255), a potent and reversible thrombin inhibitor, showed early promise in preclinical studies for arterial and venous thrombosis.[1] However, its development was discontinued, prompting researchers to consider alternative agents.[2] This guide provides a comprehensive comparison of key small molecule thrombin inhibitors that serve as alternatives to Flovagatran, with a focus on their in vitro potency, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
Comparative Analysis of Thrombin Inhibitors
The following tables summarize the key quantitative data for Flovagatran and its alternatives, facilitating a direct comparison of their biochemical potency and pharmacokinetic properties.
Table 1: In Vitro Potency of Small Molecule Thrombin Inhibitors
| Compound | Type | Thrombin Inhibition (Ki) | Thrombin-Induced Platelet Aggregation (IC50) |
| Flovagatran | Reversible, Competitive | 9 nM[1] | Not Available |
| Dabigatran (B194492) | Reversible, Competitive | 4.5 nM[3][4] | 10 nM[3] |
| Melagatran (B23205) | Reversible, Competitive | 2 nM[5][6] | 2 nM[5] |
| Argatroban | Reversible, Competitive | ~39-40 nM[7][8] | Not Available |
| Bivalirudin | Reversible, Direct | Potent (specific Ki not consistently reported) | Not Available |
Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher binding affinity and greater potency.
Table 2: Pharmacokinetic Profiles of Selected Thrombin Inhibitors
| Compound (Prodrug) | Administration | Bioavailability | Half-life | Metabolism | Primary Excretion |
| Flovagatran | Intravenous (preclinical) | N/A | Not Available | Not Available | Not Available |
| Dabigatran etexilate | Oral | 3-7%[9][10] | 12-17 hours[9][10] | Converted to active Dabigatran by esterases[9] | Renal (80% as unchanged drug)[11][12] |
| Ximelagatran (B1683401) | Oral | ~20% (as Melagatran)[13][14] | ~4 hours (Melagatran)[15][16] | Converted to active Melagatran[17] | Renal[16] |
| Argatroban | Intravenous | 100%[8] | ~50 minutes[18][19] | Hepatic (CYP3A4/5)[19][20] | Feces (via biliary secretion)[8] |
| Bivalirudin | Intravenous | 100% | ~25 minutes[21][22] | Proteolytic cleavage & Renal | Renal[23] |
Note: Dabigatran etexilate and Ximelagatran are prodrugs, which are inactive compounds that are metabolized in the body to produce the active inhibitor (Dabigatran and Melagatran, respectively).
Key Alternatives to Flovagatran
Dabigatran , the active form of the oral prodrug dabigatran etexilate (Pradaxa®), is a potent, reversible, and competitive direct thrombin inhibitor.[3][4] With a Ki of 4.5 nM, it is more potent than Flovagatran.[1][3] Its predictable pharmacokinetic profile allows for fixed-dose administration without the need for routine coagulation monitoring, a significant advantage in clinical practice.[11]
Melagatran , the active metabolite of the withdrawn oral prodrug ximelagatran, is another potent competitive thrombin inhibitor with a Ki of 2 nM.[5][6] Although ximelagatran was the first oral DTI to undergo extensive clinical trials, it was withdrawn from the market due to concerns about hepatotoxicity.[15] Nevertheless, melagatran's high potency makes it a relevant comparator in preclinical research.
Argatroban is a synthetic, small-molecule direct thrombin inhibitor administered intravenously.[18] With a Ki of approximately 39-40 nM, it is less potent than Flovagatran, Dabigatran, and Melagatran.[1][3][5][7][8] Its hepatic metabolism makes it a suitable option for patients with renal impairment.[18]
Bivalirudin is a synthetic polypeptide and a direct, reversible thrombin inhibitor administered intravenously.[22] It binds to both the active site and exosite 1 of thrombin.[23] Bivalirudin has a rapid onset of action and a short half-life, making it suitable for use in acute care settings such as percutaneous coronary interventions.[22][24]
Experimental Methodologies
The data presented in this guide are derived from a variety of in vitro and in vivo experimental models. Understanding these methodologies is crucial for interpreting and comparing the results.
In Vitro Assays
1. Thrombin Inhibition Assay (Determination of Ki)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified human α-thrombin. A chromogenic or fluorogenic substrate that is specifically cleaved by thrombin is used. The rate of substrate cleavage is measured spectrophotometrically or fluorometrically in the presence and absence of the inhibitor.
-
Protocol Outline:
-
Purified human α-thrombin is pre-incubated with various concentrations of the test inhibitor in a suitable buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol).
-
A chromogenic substrate (e.g., S-2238) is added to initiate the reaction.
-
The change in absorbance or fluorescence over time is monitored using a plate reader.
-
The initial reaction velocities are calculated and used to determine the inhibitor's mode of inhibition and its inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff equation).
-
2. Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay
-
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time it takes for a plasma sample to clot after the addition of a contact activator (e.g., silica) and phospholipids (B1166683). Direct thrombin inhibitors prolong the aPTT by inhibiting thrombin's role in the final steps of the clotting cascade.
-
Protocol Outline:
-
Citrated platelet-poor plasma is incubated with the test inhibitor at various concentrations.
-
An aPTT reagent containing a contact activator and phospholipids is added to the plasma and incubated for a specific time at 37°C.
-
Calcium chloride is added to initiate the clotting cascade.
-
The time to clot formation is measured using a coagulometer.
-
3. Prothrombin Time (PT) Assay
-
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. It measures the clotting time of plasma after the addition of tissue factor (thromboplastin) and calcium. Direct thrombin inhibitors can also prolong the PT.
-
Protocol Outline:
-
Citrated platelet-poor plasma is incubated with the test inhibitor.
-
A PT reagent containing thromboplastin and calcium chloride is added to the plasma at 37°C.
-
The time until clot formation is recorded by a coagulometer.
-
In Vivo Models
Ferric Chloride (FeCl₃)-Induced Thrombosis Model
-
Principle: This widely used model induces vascular injury and subsequent thrombus formation in rodents. Topical application of ferric chloride to an artery or vein causes oxidative damage to the vessel wall, exposing subendothelial collagen and initiating platelet adhesion and aggregation, leading to the formation of an occlusive thrombus. The efficacy of an antithrombotic agent is evaluated by its ability to prevent or delay vessel occlusion.
-
Protocol Outline:
-
Animals (e.g., mice or rats) are anesthetized, and a major blood vessel (e.g., carotid artery or femoral vein) is surgically exposed.
-
The test compound or vehicle is administered to the animal (e.g., intravenously or orally) at a predetermined time before injury.
-
A filter paper saturated with a ferric chloride solution (typically 5-10%) is applied to the adventitial surface of the exposed vessel for a few minutes.
-
Blood flow through the vessel is monitored using a Doppler flow probe.
-
The primary endpoints are the time to vessel occlusion and the weight of the resulting thrombus.
-
Visualizing Key Pathways and Processes
To further elucidate the context of thrombin inhibition, the following diagrams illustrate the thrombin signaling pathway and a typical experimental workflow for evaluating novel thrombin inhibitors.
Caption: Thrombin signaling in coagulation and platelet activation.
Caption: Experimental workflow for evaluating thrombin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flovagatran sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Melagatran, a New Low-molecular-weight Thrombin Inhibitor, on Thrombin and Fibrinolytic Enzymes | Semantic Scholar [semanticscholar.org]
- 7. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Dabigatran - Wikipedia [en.wikipedia.org]
- 11. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Thrombin Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of ximelagatran, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 17. Ximelagatran: An Orally Active Direct Thrombin Inhibitor [medscape.com]
- 18. Argatroban - Wikipedia [en.wikipedia.org]
- 19. droracle.ai [droracle.ai]
- 20. m.youtube.com [m.youtube.com]
- 21. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Bivalirudin - Wikipedia [en.wikipedia.org]
- 23. go.drugbank.com [go.drugbank.com]
- 24. youtube.com [youtube.com]
Assessing the Reversibility of Flovagatran Inhibition: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive assessment of the reversibility of Flovagatran, a potent and reversible direct thrombin inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the methodologies to quantify its binding kinetics and presents a comparative analysis with other established direct thrombin inhibitors.
Flovagatran has been identified as a competitive inhibitor of thrombin with an inhibition constant (Ki) of 9 nM. Its reversible nature is a critical attribute for anticoagulant therapies, allowing for a more controlled and potentially safer clinical profile. Understanding the kinetics of its dissociation from thrombin is paramount for predicting its duration of action and the potential for rapid reversal in clinical settings. This guide details the experimental protocols required to determine key reversibility parameters, such as the dissociation rate constant (k_off) and residence time, and provides a framework for comparison with other direct thrombin inhibitors.
Comparative Analysis of Direct Thrombin Inhibitor Reversibility
To contextualize the therapeutic potential of Flovagatran, it is essential to compare its reversibility profile with that of other widely used direct thrombin inhibitors. The following table summarizes key binding and kinetic parameters. While specific dissociation data for Flovagatran is not publicly available, this table provides a template for its characterization and includes data for dabigatran (B194492) and argatroban (B194362) for comparative purposes.
| Parameter | Flovagatran | Dabigatran | Argatroban |
| Inhibition Constant (Ki) | 9 nM | 0.5-4.5 nM | 5-39 nM |
| Dissociation Rate Constant (k_off) | Data Not Available | ~ 1 x 10⁻³ s⁻¹ | ~ 8.6 x 10⁻³ s⁻¹ |
| Residence Time (1/k_off) | Data Not Available | ~ 17 minutes | ~ 2 minutes |
| Mechanism of Action | Reversible, Competitive | Reversible, Competitive | Reversible, Competitive |
Experimental Protocols for Assessing Reversibility
Accurate determination of the dissociation kinetics is crucial for characterizing the reversibility of a thrombin inhibitor. The following sections detail two standard experimental protocols for measuring the dissociation rate constant (k_off).
Jump Dilution Assay
The jump dilution method is a functional assay that measures the recovery of enzyme activity upon rapid dilution of a pre-formed enzyme-inhibitor complex. The rate of activity recovery is directly related to the inhibitor's dissociation rate.
Protocol:
-
Complex Formation: Incubate human α-thrombin with a saturating concentration of the test inhibitor (e.g., 10-fold above its Ki) in a suitable buffer (e.g., Tris-buffered saline, pH 7.4) to allow for the formation of the thrombin-inhibitor complex to reach equilibrium.
-
Rapid Dilution: Rapidly dilute the pre-formed complex (e.g., 100-fold) into a reaction mixture containing a chromogenic or fluorogenic thrombin substrate (e.g., S-2238). The dilution should reduce the free inhibitor concentration to a level that does not cause significant re-binding.
-
Activity Measurement: Continuously monitor the enzymatic activity by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: The rate of recovery of thrombin activity follows a first-order kinetic model. The dissociation rate constant (k_off) is determined by fitting the progress curves to the appropriate exponential equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the direct measurement of binding kinetics between an immobilized ligand and an analyte in solution.
Protocol:
-
Chip Preparation and Ligand Immobilization: Covalently immobilize human α-thrombin onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection (Association): Inject a solution of the thrombin inhibitor at a known concentration over the sensor surface to allow for binding to the immobilized thrombin.
-
Dissociation Phase: Replace the inhibitor solution with a continuous flow of running buffer. The decrease in the SPR signal over time reflects the dissociation of the inhibitor from the thrombin surface.
-
Data Analysis: The dissociation phase of the sensorgram is fitted to a 1:1 binding model to determine the dissociation rate constant (k_off).
Mechanism of Reversible Thrombin Inhibition
Flovagatran acts as a direct thrombin inhibitor by binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation. The reversibility of this interaction is key to its mechanism of action.
This guide provides a framework for the detailed characterization of Flovagatran's reversibility. The outlined experimental protocols are robust methods for determining the kinetic parameters that govern its interaction with thrombin. Comparative analysis with other direct thrombin inhibitors will be instrumental in defining the unique therapeutic profile of Flovagatran and guiding its future clinical development.
A Comparative Benchmark of Flovagatran Sodium Against Modern Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the discontinued (B1498344) anticoagulant Flovagatran sodium against currently established new oral anticoagulants (NOACs), also known as direct oral anticoagulants (DOACs). The objective is to benchmark this compound's pharmacological profile using available preclinical and limited clinical data against the well-characterized profiles of Apixaban (B1684502), Rivaroxaban, and Dabigatran. This document is intended for research, scientific, and drug development professionals to offer a retrospective analysis and comparative context.
Executive Summary
This compound (TGN 255) was developed as a potent, reversible, intravenous direct thrombin inhibitor.[1][2] Despite showing promise in early clinical trials, its development was ultimately discontinued.[3] This guide revisits its characteristics in light of the current landscape of anticoagulant therapy, which is dominated by oral agents that offer significant convenience over parenterally administered drugs. The following sections present a quantitative comparison of its in vitro potency and effects on coagulation assays, alongside detailed experimental methodologies and visual representations of the underlying biochemical pathways and workflows.
Data Presentation: Quantitative Comparison of Anticoagulant Properties
The following tables summarize the key quantitative parameters of this compound and the selected modern anticoagulants. Data for this compound is limited due to its discontinued development.
Table 1: In Vitro Inhibition Constants
| Compound | Target | Mechanism of Action | Ki (nM) | IC50 (nM) |
| This compound | Thrombin (Factor IIa) | Direct, Reversible Inhibitor | 9[1][2] | Not Publicly Available |
| Dabigatran | Thrombin (Factor IIa) | Direct, Competitive Inhibitor | 4.5[4] | 9.3[5] |
| Apixaban | Factor Xa | Direct, Reversible Inhibitor | 0.08[6] | 0.7 (in cell-free assays) |
| Rivaroxaban | Factor Xa | Direct, Competitive Inhibitor | 0.4[7][8] | 0.7 (in cell-free assays)[7][9] |
Table 2: Effects on Standard Coagulation Assays
| Compound | Prothrombin Time (PT) | Activated Partial Thromboplastin (B12709170) Time (aPTT) |
| This compound | Not Publicly Available | Minimal effect reported in Phase I.[10] |
| Dabigatran | Minimal effect at therapeutic concentrations.[11] | Dose-dependent prolongation; can be ~2-fold of normal at peak concentrations.[11] |
| Apixaban | Concentration-dependent prolongation, but with high variability and low sensitivity.[12][13][14] | Concentration-dependent prolongation, but with low sensitivity.[12][13] |
| Rivaroxaban | Dose-dependent prolongation; more pronounced effect than on aPTT.[15][16] | Dose-dependent prolongation.[15][17] |
Experimental Protocols
The data presented in this guide are based on standard in vitro and ex vivo experimental protocols widely used in anticoagulant drug development.
Inhibition Assays (Thrombin and Factor Xa)
These assays quantify the inhibitory potency of a compound against its target enzyme.
-
Enzyme and Substrate Preparation : Purified human thrombin or Factor Xa is diluted to a working concentration in an appropriate assay buffer. A corresponding chromogenic or fluorogenic substrate is also prepared in the same buffer.
-
Inhibitor Incubation : The test compound (e.g., Flovagatran, Dabigatran, Apixaban, Rivaroxaban) at various concentrations is pre-incubated with the enzyme (thrombin or Factor Xa) in a 96-well plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[18][19][20]
-
Reaction Initiation and Measurement : The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. The rate of substrate cleavage, which results in a colorimetric or fluorescent signal, is measured over time using a microplate reader.[18][21]
-
Data Analysis : The rate of reaction is calculated from the linear phase of the signal curve. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is calculated by fitting the data to a dose-response curve. The Ki value is determined from the IC50 using the Cheng-Prusoff equation.[7]
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
-
Sample Preparation : Platelet-poor plasma is obtained by centrifuging citrated whole blood.[22][23]
-
Assay Performance : The plasma sample is incubated at 37°C. A reagent containing thromboplastin (a source of tissue factor and phospholipids) and calcium chloride is added to the plasma to initiate coagulation.[24][25][26]
-
Clot Detection : The time taken for a fibrin (B1330869) clot to form is measured in seconds, typically using an automated coagulometer that detects changes in optical density or mechanical movement.[23]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.
-
Sample Preparation : Platelet-poor plasma is prepared from citrated whole blood as in the PT assay.
-
Assay Performance : The plasma is incubated at 37°C with a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) to activate the intrinsic pathway. After a specific incubation period, calcium chloride is added to initiate coagulation.
-
Clot Detection : The time to clot formation is measured in seconds using a coagulometer.
Mandatory Visualization
Below are diagrams illustrating the coagulation cascade and a typical experimental workflow for inhibitor screening, rendered using the DOT language.
Caption: The coagulation cascade showing the points of inhibition for the compared anticoagulants.
Caption: A generalized workflow for in vitro screening of enzyme inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Influence of apixaban on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. Activated Partial Thromboplastin Time or Prothrombin Time Prolongation During Rivaroxaban Administration: Clinical Risk Factors and Outcomes Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.vub.be [researchportal.vub.be]
- 18. benchchem.com [benchchem.com]
- 19. abcam.com [abcam.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. atlas-medical.com [atlas-medical.com]
- 23. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 24. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 25. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 26. labcorp.com [labcorp.com]
Safety Operating Guide
Flovagatran Sodium: Essential Safety and Disposal Information for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Flovagatran sodium in a laboratory setting. While a specific, validated chemical neutralization protocol for this compound is not publicly available, this guide outlines the best practices for managing this compound as a hazardous pharmaceutical waste, ensuring the safety of personnel and the environment.
I. Understanding this compound: Safety and Handling
This compound is a potent thrombin inhibitor investigated for its anticoagulant properties. As with any biologically active compound, it requires careful handling to minimize exposure and risk.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Avoid Inhalation: Handle the compound in a well-ventilated area or a fume hood to avoid inhaling any dust or aerosols.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
II. Disposal of this compound: A Step-by-Step Procedural Guide
The primary recommendation for the disposal of this compound is to treat it as hazardous pharmaceutical waste and to utilize a licensed waste disposal service.
Operational Plan for Disposal:
-
Segregation: Do not mix this compound waste with general laboratory waste. It must be segregated into a clearly labeled, dedicated hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Pharmaceutical Waste" and should include the name "this compound" and the approximate quantity.
-
Waste Manifest: Maintain a record of the waste, including the date of disposal and the amount of this compound being discarded. This is crucial for regulatory compliance.
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area, away from general laboratory traffic, until it is collected by a licensed waste disposal contractor.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a certified hazardous waste management company. These companies are equipped to handle and incinerate pharmaceutical waste in accordance with environmental regulations.
III. Experimental Protocols: General Principles for Handling Pharmaceutical Waste
While a specific chemical degradation protocol for this compound is not available, the following general principles should be applied when preparing any pharmaceutical waste for disposal.
General Decontamination of Labware:
-
Rinsing: Glassware and equipment that have come into contact with this compound should be rinsed multiple times with an appropriate solvent (e.g., ethanol, followed by water) before undergoing standard cleaning procedures.
-
Rinsate Collection: The initial rinsate should be collected and disposed of as hazardous waste along with the compound itself. Subsequent rinses may be permissible for drain disposal, but this depends on local regulations. Always consult your institution's environmental health and safety (EHS) office.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. It is not a substitute for a thorough understanding of your institution's specific safety and disposal policies. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with all local, state, and federal regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
